1-(4-Fluoro-2-methylphenyl)piperidin-4-one
Description
BenchChem offers high-quality 1-(4-Fluoro-2-methylphenyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluoro-2-methylphenyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9-8-10(13)2-3-12(9)14-6-4-11(15)5-7-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMQOZJYZVXWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640883 | |
| Record name | 1-(4-Fluoro-2-methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-77-6 | |
| Record name | 1-(4-Fluoro-2-methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Fluoro-2-methylphenyl)piperidin-4-one (CAS Number: 938458-77-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, a heterocyclic ketone of significant interest in medicinal chemistry. The piperidin-4-one scaffold is a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] The introduction of a substituted phenyl ring, particularly one containing fluorine, can profoundly influence the pharmacological properties of the resulting compounds. This guide will delve into the synthesis, characterization, and potential applications of this specific N-aryl piperidinone, with a focus on providing practical insights for researchers in drug discovery and development.
Introduction: The Significance of the N-Aryl Piperidin-4-one Scaffold
The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural products.[3][4] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to interact with a variety of biological targets. The piperidin-4-one core, in particular, serves as a key building block for a diverse range of therapeutic agents, including antihistamines, antipsychotics, and opioid analgesics.[3]
The N-arylation of the piperidine nitrogen introduces a critical element of structural diversity and allows for the fine-tuning of a compound's pharmacological profile. The nature of the aryl substituent can impact receptor binding affinity, selectivity, and pharmacokinetic properties.
The Role of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to significant improvements in:
-
Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can block sites of metabolism and increase a drug's half-life.
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.
-
Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to cross biological membranes.
This guide focuses on 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, a molecule that combines the privileged piperidin-4-one scaffold with a fluorinated and methylated phenyl group, suggesting its potential as a valuable intermediate in the development of novel therapeutics.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective use in a research setting.
| Property | Value |
| CAS Number | 938458-77-6 |
| Molecular Formula | C₁₂H₁₄FNO |
| Molecular Weight | 207.25 g/mol |
| Appearance | Solid (predicted) |
| SMILES | Cc1cc(F)ccc1N1CCC(=O)CC1 |
| InChI Key | ILMQOZJYZVXWJK-UHFFFAOYSA-N |
| Safety Pictograms | GHS07 |
| Hazard Statements | H302 (Harmful if swallowed) |
| Precautionary Statements | P264, P270, P301+P312, P330, P501 |
Note: Safety information is based on available data for the compound and may not be exhaustive. Always consult a comprehensive Safety Data Sheet (SDS) before handling.
Synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
The most direct and widely employed method for the synthesis of N-aryl piperidinones is the Buchwald-Hartwig amination .[5][6] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient means of forming carbon-nitrogen bonds.
Reaction Scheme: Buchwald-Hartwig Amination
The synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one proceeds via the coupling of piperidin-4-one with a suitable aryl halide, in this case, an appropriately substituted bromobenzene.
Caption: General Buchwald-Hartwig amination scheme.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative procedure for the Buchwald-Hartwig amination to synthesize the title compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve optimal yields.
Materials:
-
Piperidin-4-one hydrochloride
-
2-Bromo-5-fluorotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add piperidin-4-one hydrochloride (1.2 equivalents), cesium carbonate (2.5 equivalents), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reactant Addition: Add anhydrous 1,4-dioxane, followed by 2-bromo-5-fluorotoluene (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-(4-Fluoro-2-methylphenyl)piperidin-4-one.
Caption: Experimental workflow for synthesis.
Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for 1-(4-Fluoro-2-methylphenyl)piperidin-4-one based on the analysis of structurally similar N-aryl piperidinones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 - 6.90 | m | 3H | Aromatic protons |
| ~3.20 - 3.00 | t | 4H | Protons on C2 and C6 of piperidine ring |
| ~2.60 - 2.40 | t | 4H | Protons on C3 and C5 of piperidine ring |
| ~2.30 | s | 3H | Methyl group protons |
¹³C NMR (Carbon NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | Carbonyl carbon (C4) of piperidine ring |
| ~160 (d) | Aromatic carbon attached to fluorine |
| ~140 - 115 | Aromatic carbons |
| ~50 | Carbons C2 and C6 of the piperidine ring |
| ~41 | Carbons C3 and C5 of the piperidine ring |
| ~18 | Methyl group carbon |
Note: 'd' denotes a doublet due to coupling with fluorine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Expected Molecular Ion (M⁺): m/z = 207.11
-
Common Fragmentation Pathways: Fragmentation of piperidine derivatives under electron ionization (EI) often begins with ionization at the nitrogen atom, leading to alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This can result in the formation of a stable iminium ion. Ring-opening and subsequent fragmentation are also common. For N-aryl piperidines, cleavage of the N-aryl bond can also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950 - 2850 | C-H stretch | Aliphatic (piperidine and methyl) |
| ~1715 | C=O stretch | Ketone |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 - 1200 | C-N stretch | Aryl amine |
| ~1200 - 1100 | C-F stretch | Aryl fluoride |
Potential Applications in Drug Discovery
The 1-(4-Fluoro-2-methylphenyl)piperidin-4-one scaffold holds significant promise as a building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). The N-aryl piperidine motif is a common feature in ligands for various G-protein coupled receptors (GPCRs).
Dopamine Receptor Ligands
N-phenylpiperazine and related N-arylpiperidine structures are known to bind to dopamine receptors, particularly the D₂ and D₃ subtypes.[7][8][9] These receptors are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The specific substitution pattern on the phenyl ring of the title compound could confer selectivity for a particular dopamine receptor subtype, offering the potential for more targeted therapies with fewer side effects.
Serotonin Receptor Ligands
Arylpiperazines are a well-established class of serotonin (5-HT) receptor ligands.[10][11][12] The 5-HT receptor family is involved in the regulation of mood, anxiety, and cognition, making them important targets for the treatment of depression, anxiety disorders, and other psychiatric conditions. The structural features of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one make it a promising starting point for the development of novel serotonin receptor modulators.
Opioid Receptor Ligands
The phenylpiperidine scaffold is a core component of several potent opioid analgesics, such as fentanyl and its analogs.[13] Research into fluorinated derivatives of opioid ligands has shown that the introduction of fluorine can modulate their pharmacological properties, potentially leading to compounds with improved safety profiles.[14][15] The title compound could serve as a precursor for the synthesis of novel opioid receptor ligands with tailored efficacy and reduced adverse effects.
Caption: Potential biological targets.
Conclusion
1-(4-Fluoro-2-methylphenyl)piperidin-4-one is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its synthesis, readily achievable through established methods like the Buchwald-Hartwig amination, provides access to a versatile scaffold. The combination of the privileged piperidin-4-one core with a strategically fluorinated and methylated phenyl ring makes it a promising starting point for the development of novel ligands targeting key CNS receptors. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a foundation for further research and development in this exciting area of drug discovery.
References
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]
-
Piperidine Synthesis. (2025, June 4). DTIC. Retrieved from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved from [Link]
-
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Selected ligands in complex with serotonin 5‐HT1A receptor: (a) 3b, (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
Spectral investigations of some piperidin-4-one molecular addition compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]
-
13>C and >1>H NMR spectral studies of some piperidin‐4‐one oximes. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Hacettepe University. Retrieved from [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. (2021, December 12). PubMed Central. Retrieved from [Link]
-
Fluorinated MU-Opioid Receptor Agonists. (2024, April 17). National Cancer Institute's Technology Transfer Center. Retrieved from [Link]
-
Fluorinated and [18F]fluorinated morphinan based opioid ligands. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Opioid Pharmacology. (n.d.). Pain Physician. Retrieved from [Link]
-
Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017, April 11). The Jackson Laboratory. Retrieved from [Link]
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (n.d.). PubMed Central. Retrieved from [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). MDPI. Retrieved from [Link]
-
The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021, November 20). MDPI. Retrieved from [Link]
-
Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (2020, July 23). PubMed. Retrieved from [Link]
-
(PDF) Derivatives as 5HT(1A) receptor ligands - Past and present. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (2023, April 27). Preprints.org. Retrieved from [Link]
-
Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. (2011, March 24). PubMed. Retrieved from [Link]
-
Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. (2023, April 6). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. (2011, February 24). PubMed Central. Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. patents.justia.com [patents.justia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Available Technologies - NCI [techtransfer.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. painphysicianjournal.com [painphysicianjournal.com]
- 14. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Available Technologies - NCI [techtransfer.cancer.gov]
An In-depth Technical Guide to 1-(4-Fluoro-2-methylphenyl)piperidin-4-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, a heterocyclic ketone with significant potential in medicinal chemistry. The piperidin-4-one scaffold is a well-established pharmacophore found in a wide range of biologically active compounds.[1][2][3] The strategic incorporation of a 4-fluoro-2-methylphenyl group onto the piperidine nitrogen modulates the molecule's physicochemical properties, offering opportunities for the development of novel therapeutics. This document details the nomenclature, physicochemical properties, synthesis strategies, spectroscopic characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Introduction and Nomenclature
1-(4-Fluoro-2-methylphenyl)piperidin-4-one is a derivative of 4-piperidone, a six-membered heterocyclic amine.[2] The core structure consists of a piperidine ring with a ketone functional group at the 4-position and a 4-fluoro-2-methylphenyl substituent on the nitrogen atom.
IUPAC Name: 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
Synonyms:
-
N-(4-Fluoro-2-methylphenyl)piperidin-4-one
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 938458-77-6 |
| Molecular Formula | C₁₂H₁₄FNO |
| Molecular Weight | 207.24 g/mol |
Physicochemical Properties
The physicochemical properties of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one are influenced by the combination of the polar piperidinone ring and the substituted aromatic moiety. The fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the methyl group can impact conformation and steric interactions.[4]
Predicted Physicochemical Properties:
| Property | Value |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 20.3 Ų |
Note: These values are computationally predicted and may vary from experimental data.
Synthesis Strategies
The synthesis of N-aryl piperidin-4-ones, such as the title compound, is most commonly achieved through cross-coupling reactions that form the crucial carbon-nitrogen bond between the piperidine nitrogen and the aryl group. The two primary and most effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[5][6]
Representative Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[5][7] This method is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules in drug discovery.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. chem.libretexts.org [chem.libretexts.org]
The Enigmatic Potential of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one: A Technical Guide for Drug Discovery Professionals
This guide delves into the prospective biological significance of the synthetic compound 1-(4-fluoro-2-methylphenyl)piperidin-4-one. While direct empirical data on this specific molecule remains nascent in publicly accessible literature, its structural features, rooted in the well-established piperidin-4-one pharmacophore, provide a fertile ground for hypothesizing its therapeutic potential and charting a course for its comprehensive evaluation. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to unlock the latent bioactivities of this intriguing molecule.
Deconstructing the Molecule: A Foundation for Postulation
The structure of 1-(4-fluoro-2-methylphenyl)piperidin-4-one is a compelling amalgamation of moieties with known pharmacological relevance. The piperidin-4-one core is a privileged scaffold in medicinal chemistry, recognized for its role in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of activities, including anticancer, anti-HIV, antimicrobial, and central nervous system (CNS) depressant effects.[1][2][3][4]
The substitution at the N1 position with a 4-fluoro-2-methylphenyl group introduces specific electronic and steric features that are likely to modulate the molecule's interaction with biological targets. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[5] The ortho-methyl group, on the other hand, introduces a steric constraint that can influence the molecule's conformation and selectivity for specific protein pockets.
Hypothesized Biological Activities and Mechanisms of Action
Based on the structural analysis of 1-(4-fluoro-2-methylphenyl)piperidin-4-one and the known activities of related compounds, we can postulate several plausible biological activities that warrant investigation.
Central Nervous System (CNS) Modulation
The piperidine scaffold is a common feature in many CNS-active drugs. Derivatives of piperidine have been explored for their potential as antipsychotic agents, often through antagonism of serotonin (5-HT) and dopamine receptors.[6] For instance, the compound ACP-103, which contains a substituted piperidine moiety, is a potent 5-HT2A receptor inverse agonist with antipsychotic-like efficacy.[6] The lipophilicity imparted by the substituted phenyl ring in 1-(4-fluoro-2-methylphenyl)piperidin-4-one suggests potential for blood-brain barrier penetration, a prerequisite for CNS activity.
A plausible mechanism of action could involve the modulation of key neurotransmitter receptors, such as the 5-HT2A or dopamine D2 receptors. The specific substitution pattern on the phenyl ring could confer selectivity for a particular receptor subtype.
Proposed Signaling Pathway: Hypothetical 5-HT2A Receptor Antagonism
Caption: Hypothetical antagonism of the 5-HT2A receptor signaling cascade.
Anticancer Activity
The piperidin-4-one nucleus is a recurring motif in the design of anticancer agents.[1][2] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis or inhibit key enzymes involved in cell proliferation. The planar aromatic ring in 1-(4-fluoro-2-methylphenyl)piperidin-4-one could potentially intercalate with DNA or interact with the active sites of kinases, which are often implicated in cancer progression.
Antimicrobial and Antiviral Potential
Derivatives of piperidin-4-one have been reported to possess antibacterial and antifungal properties.[3][4] Furthermore, a class of 1,4,4-trisubstituted piperidines has been shown to inhibit coronavirus replication, purportedly by acting on the main protease (Mpro).[7] While 1-(4-fluoro-2-methylphenyl)piperidin-4-one does not share the exact substitution pattern, the inherent antiviral potential of the piperidine scaffold warrants investigation against a panel of viral and microbial targets.
A Roadmap for Experimental Validation
To systematically evaluate the hypothesized biological activities of 1-(4-fluoro-2-methylphenyl)piperidin-4-one, a tiered screening approach is recommended.
Synthesis and Characterization
The synthesis of 1-(4-fluoro-2-methylphenyl)piperidin-4-one can be achieved through established synthetic routes, such as the Mannich reaction or reductive amination.[1][3][8][9]
General Synthetic Workflow
Caption: A logical framework for exploring the structure-activity relationships.
Conclusion: A Call to Investigation
While the biological profile of 1-(4-fluoro-2-methylphenyl)piperidin-4-one is yet to be empirically defined, its chemical architecture strongly suggests a high probability of possessing significant pharmacological activities. This guide provides a comprehensive, albeit prospective, framework for its systematic investigation. The convergence of a privileged scaffold with functionally relevant substituents makes this compound a compelling candidate for further research in the realms of CNS disorders, oncology, and infectious diseases. The scientific community is encouraged to embark on the experimental journey outlined herein to potentially unveil a novel therapeutic agent.
References
- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
- De Vidi, I., et al. (2022).
- Wiedemann, J., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(10), e2100128.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Pandey, P., et al. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.
- Sigma-Aldrich. 1-(4-Fluoro-2-methylphenyl)piperidin-4-one. Sigma-Aldrich.
- Di Fabio, R., et al. (2006). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of medicinal chemistry, 49(12), 3547–3559.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore. Request PDF.
- Mallesha, L., et al. (2015). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Chemical, Environmental & Biological Sciences (IJCEBS), 3(2).
- Arulraj, R., & Sivakumar, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918.
- Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
- AstraZeneca. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS omega, 5(19), 10633–10640.
- PubChem. (4-Fluoro-2-phenylphenyl)
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. chemrevlett.com [chemrevlett.com]
An In-depth Technical Guide to 1-(4-Fluoro-2-methylphenyl)piperidin-4-one: Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential applications of the piperidin-4-one derivative, 1-(4-Fluoro-2-methylphenyl)piperidin-4-one (CAS Number: 938458-77-6). While a singular "discovery" event for this compound is not prominently documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of substituted piperidines as privileged scaffolds in medicinal chemistry. This guide will delve into the logical synthetic approaches for its preparation, grounded in established organic chemistry principles, and explore its potential utility as a key intermediate in the development of novel therapeutics. The versatile nature of the piperidin-4-one core, combined with the specific electronic properties imparted by the fluoro and methyl substituents on the phenyl ring, makes this a molecule of significant interest to researchers in drug discovery and development.
Introduction: The Significance of the Piperidin-4-one Scaffold
The piperidin-4-one nucleus is a cornerstone in modern medicinal chemistry, recognized as a versatile pharmacophore and a valuable synthetic intermediate.[1][2] Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets. The carbonyl group at the 4-position offers a convenient handle for further chemical modifications, while the nitrogen atom allows for the introduction of diverse substituents that can modulate physicochemical properties and target engagement.
Derivatives of piperidin-4-one have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and central nervous system (CNS) effects.[2][3] This wide-ranging biological activity underscores the importance of this scaffold in the generation of compound libraries for high-throughput screening and in the rational design of targeted therapeutics. The renewed and sustained interest in this nucleus has solidified its status as a critical building block in the quest for novel drug candidates.[2]
Physicochemical Properties of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. The key properties of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one are summarized below.
| Property | Value | Source |
| CAS Number | 938458-77-6 | [1] |
| Molecular Formula | C₁₂H₁₄FNO | |
| Molecular Weight | 207.24 g/mol | |
| Appearance | Solid | - |
| InChI Key | ILMQOZJYZVXWJK-UHFFFAOYSA-N | - |
| Canonical SMILES | CC1=C(C=C(C=C1)F)N2CCC(=O)CC2 | - |
Retrosynthetic Analysis and Plausible Synthetic Routes
While the initial synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one is not explicitly detailed in a seminal publication, its structure lends itself to a logical retrosynthetic analysis based on well-established synthetic methodologies for N-aryl piperidones. The most probable synthetic strategies involve the formation of the crucial carbon-nitrogen bond between the piperidinone moiety and the substituted aniline.
Buchwald-Hartwig Amination: A Modern Approach
A highly efficient and widely adopted method for the synthesis of N-aryl heterocycles is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a direct and versatile route to the target compound.
Retrosynthetic Logic:
Figure 1: Retrosynthetic analysis via Buchwald-Hartwig amination.
Forward Synthesis Protocol:
A general protocol for the Buchwald-Hartwig amination to synthesize 1-(4-Fluoro-2-methylphenyl)piperidin-4-one is as follows:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add piperidin-4-one, 1-bromo-4-fluoro-2-methylbenzene (or a suitable alternative aryl halide), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃).
-
Solvent Addition: Add a dry, aprotic solvent such as toluene, dioxane, or THF.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-Fluoro-2-methylphenyl)piperidin-4-one.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the cross-coupling reaction. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The optimal ligand often needs to be determined empirically for a specific substrate combination.
-
Base Selection: The base plays a crucial role in deprotonating the piperidinone nitrogen, forming the active nucleophile, and in the overall catalytic cycle. The strength and nature of the base can significantly impact the reaction rate and yield.
Nucleophilic Aromatic Substitution (SNAr): A Classical Approach
An alternative, more classical approach is through nucleophilic aromatic substitution (SNAr). This method is particularly viable if the aromatic ring is activated by electron-withdrawing groups ortho and/or para to a suitable leaving group (such as fluorine). In the case of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, the starting material would ideally be an aniline precursor. A plausible, albeit less direct, route could involve the reaction of piperidin-4-one with a suitably activated fluoroaromatic compound.
Retrosynthetic Logic:
Figure 2: Retrosynthetic analysis via Nucleophilic Aromatic Substitution.
Forward Synthesis Protocol:
-
Reaction Setup: In a reaction vessel, combine piperidin-4-one and 1,4-difluoro-2-methylbenzene. A base, such as potassium carbonate or triethylamine, is typically added to act as a proton scavenger.
-
Solvent Addition: Use a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to an elevated temperature, often above 100 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction is cooled and worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Causality in Experimental Choices:
-
Solvent Choice: Polar aprotic solvents are essential for SNAr reactions as they can solvate the cation of the base while leaving the anion (the active base) more reactive. They also help to stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: High temperatures are often required to overcome the activation energy barrier for the formation of the Meisenheimer complex and the subsequent departure of the leaving group.
Potential Applications in Drug Discovery
While specific biological activity data for 1-(4-Fluoro-2-methylphenyl)piperidin-4-one is not extensively reported in peer-reviewed journals, its structure suggests significant potential as a key intermediate for the synthesis of more complex molecules with therapeutic potential. The core scaffold has been explored in the context of various drug discovery programs.
For instance, the general class of 1,4,4-trisubstituted piperidines has been investigated for its anti-coronavirus activity.[4] The synthesis of diverse libraries of such compounds often starts from N-substituted 4-piperidones, highlighting the role of molecules like 1-(4-Fluoro-2-methylphenyl)piperidin-4-one as starting materials for generating chemical diversity.[4]
The presence of the 4-fluoro-2-methylphenyl moiety is of particular interest. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The methyl group provides a point of steric bulk and can influence the conformational preferences of the molecule. This substitution pattern is often explored in the optimization of lead compounds in various therapeutic areas.
Conclusion and Future Perspectives
1-(4-Fluoro-2-methylphenyl)piperidin-4-one represents a valuable, yet underexplored, chemical entity. Its history is intertwined with the broader development of piperidin-4-one chemistry for pharmaceutical applications. While a singular "discovery" narrative is not apparent, its logical and efficient synthesis via modern cross-coupling methodologies like the Buchwald-Hartwig amination makes it a readily accessible building block for medicinal chemists.
Future research efforts should focus on the systematic exploration of the chemical space around this scaffold. Its use as a starting material for the synthesis of novel compound libraries, followed by screening against a diverse range of biological targets, is a logical next step. The insights gained from such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of substituted piperidines and may lead to the discovery of novel therapeutic agents.
References
-
ChemWhat. 1-(4-fluoro-2-methylphenyl)piperidin-4-one CAS#: 938458-77-6. [Link]
-
De Wilde, A., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules, 26(16), 4969. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
-
Request PDF. The First Synthesis of Spiro(1,4-Benzodioxin-2,4′-Piperidines) and Spiro (1,4-Benzodioxin-2,3′-Pyrrolidines). [Link]
Sources
Methodological & Application
Introduction: The Significance of N-Aryl Piperidones and Modern Synthetic Solutions
An Application Guide for the Synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one via Buchwald-Hartwig Amination
The N-aryl piperidin-4-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly those targeting the central nervous system (CNS), including antidepressants and antipsychotics.[1] The synthesis of these crucial building blocks has historically relied on multi-step procedures or harsh reaction conditions that limit functional group tolerance and overall efficiency.[1][2]
The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[2][3] This powerful transformation allows for the direct and efficient coupling of aryl halides with a wide array of amine nucleophiles under relatively mild conditions, offering significant advantages over classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[2][3]
This application note provides a comprehensive, field-tested protocol for the synthesis of 1-(4-fluoro-2-methylphenyl)piperidin-4-one. It is designed for researchers and drug development professionals, offering not just a step-by-step guide but also a deep dive into the mechanistic rationale and practical considerations that ensure a successful and reproducible outcome.
Mechanistic Rationale: Deconstructing the Buchwald-Hartwig Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on a synergistic interplay between the palladium catalyst, a specialized phosphine ligand, and a base. The generally accepted catalytic cycle proceeds through several key steps, each critical for the overall transformation.[4][5][6]
-
Activation of the Pre-catalyst: The cycle typically begins with a stable Pd(II) pre-catalyst, such as Palladium(II) acetate, which is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[4][5]
-
Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition with the aryl halide (1-bromo-4-fluoro-2-methylbenzene). This is often the rate-determining step, where the palladium inserts into the carbon-bromine bond, forming a Pd(II) intermediate.[4][6] The use of bulky, electron-rich phosphine ligands is crucial here, as they accelerate this step.[7]
-
Amine Coordination & Deprotonation: The amine (piperidin-4-one) coordinates to the Pd(II) center. A strong, non-nucleophilic base, such as sodium tert-butoxide, then deprotonates the coordinated amine, forming a palladium-amido complex.[6]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the 1-(4-fluoro-2-methylphenyl)piperidin-4-one product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol details the synthesis of 1-(4-fluoro-2-methylphenyl)piperidin-4-one on a 5 mmol scale.
Materials and Equipment
-
Reagents: 1-Bromo-4-fluoro-2-methylbenzene (≥98%), Piperidin-4-one hydrochloride (≥98%), Palladium(II) acetate (Pd(OAc)₂), Racemic-BINAP (≥97%), Sodium tert-butoxide (NaOtBu, ≥98%), Anhydrous Toluene, Dichloromethane (DCM), Ethyl Acetate, Hexanes, Magnesium Sulfate (anhydrous).
-
Equipment: 100 mL Schlenk flask, magnetic stirrer hotplate, condenser, Schlenk line (or nitrogen/argon manifold), glass syringes, cannulas, rotary evaporator, flash chromatography setup, standard laboratory glassware.
Reagent Summary Table
| Reagent | Role | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Amount (mass/vol) |
| 1-Bromo-4-fluoro-2-methylbenzene | Aryl Halide | 189.02 | 1.0 | 5.0 | 945 mg |
| Piperidin-4-one hydrochloride | Amine Source | 135.59 | 1.2 | 6.0 | 814 mg |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst | 224.50 | 0.02 (2 mol%) | 0.10 | 22.5 mg |
| Racemic-BINAP | Ligand | 622.67 | 0.03 (3 mol%) | 0.15 | 93.4 mg |
| Sodium tert-butoxide (NaOtBu) | Base | 96.10 | 3.4 | 17.0 | 1.63 g |
| Anhydrous Toluene | Solvent | - | - | - | 50 mL |
Rationale for Base Stoichiometry: A significant excess of base is required. One equivalent neutralizes the HCl from the piperidin-4-one salt, and another is required for the catalytic cycle itself. An additional excess helps to drive the reaction to completion and counteracts any deactivation by trace water.
Safety Precautions
-
Palladium Acetate: Toxic and irritant. Avoid inhalation and contact with skin.
-
BINAP: Irritant. Handle with gloves.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle in a glovebox or under a robust inert atmosphere. Causes severe skin and eye burns.[8]
-
1-Bromo-4-fluoro-2-methylbenzene: Irritant to skin, eyes, and respiratory system.[9][10]
-
Toluene: Highly flammable liquid and vapor. Harmful if inhaled or swallowed and may cause drowsiness or dizziness. Suspected of damaging the unborn child.[11][12][13][14][15]
-
General: Conduct the entire procedure in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL Schlenk flask. Seal the flask and flame-dry under vacuum, then allow it to cool to room temperature under a positive pressure of nitrogen or argon. An inert atmosphere is critical to prevent oxidation and deactivation of the catalyst.
-
-
Reagent Addition (under inert atmosphere):
-
To the cooled flask, add Pd(OAc)₂ (22.5 mg), Racemic-BINAP (93.4 mg), sodium tert-butoxide (1.63 g), 1-bromo-4-fluoro-2-methylbenzene (945 mg), and piperidin-4-one hydrochloride (814 mg).
-
Scientist's Note: Adding the solid reagents together before the solvent is a common and efficient practice for small-scale reactions under an inert atmosphere.
-
-
Solvent Addition and Degassing:
-
Via cannula or syringe, add 50 mL of anhydrous toluene to the flask.[16]
-
To ensure removal of dissolved oxygen, bubble nitrogen or argon gas through the stirred suspension for 15-20 minutes. Oxygen can oxidize the Pd(0) catalyst, leading to lower yields.
-
-
Reaction Execution:
-
Fit the flask with a condenser (under nitrogen/argon).
-
Lower the flask into a pre-heated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Vigorous stirring is important as the reaction is heterogeneous.[4]
-
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MS.
-
-
Reaction Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[17]
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).
-
Collect fractions and combine those containing the pure product (as determined by TLC).
-
Remove the solvent in vacuo to yield 1-(4-fluoro-2-methylphenyl)piperidin-4-one as a solid or viscous oil. The expected yield is typically in the range of 75-90%.
-
Workflow and Data Visualization
Caption: Experimental workflow from setup to final product characterization.
Trustworthiness: A Self-Validating System
The protocol described is designed to be robust. Key checkpoints validate the process:
-
Visual Cues: The reaction mixture typically changes color (e.g., to a dark brown or black), indicating the formation of the active palladium species.
-
Reaction Monitoring: TLC or GC-MS analysis provides definitive evidence of the consumption of starting materials and the formation of the new, less polar product spot.
-
Purification & Characterization: Successful purification via chromatography and subsequent characterization by NMR and Mass Spectrometry confirm the identity and purity of the final product, validating the entire synthetic sequence.
By following the detailed steps, particularly the stringent requirements for an inert and anhydrous environment, researchers can confidently execute this powerful C-N bond formation reaction.
References
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Fitzner, M., Wuitschik, G., & Caron, S. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(12), 2321-2330. [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. (n.d.). Organic Letters. Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet: Toluene. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]
-
One-Pot Synthesis of Substituted Piperidinones and 3,4-Dihydropyrimidinones Using a Highly Active and Recyclable Supported Ionic Liquid Phase Organocatalyst. (n.d.). Australian Journal of Chemistry - CSIRO Publishing. Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet: toluene. (n.d.). Chemos GmbH&Co.KG. Retrieved January 26, 2026, from [Link]
-
Toluene - SAFETY DATA SHEET. (2009, June 11). Retrieved January 26, 2026, from [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022, June 14). PMC. Retrieved January 26, 2026, from [Link]
-
T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet. (2015, March 19). OSHA. Retrieved January 26, 2026, from [Link]
-
synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 26, 2026, from [Link]
-
1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013, October 17). Retrieved January 26, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020, December 11). ACS Catalysis. Retrieved January 26, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. carlroth.com [carlroth.com]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. osha.gov [osha.gov]
- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Note: Streamlined Synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one via Reductive Amination
Abstract
This application note provides a comprehensive guide to the synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, a valuable building block in medicinal chemistry. The described protocol utilizes a robust and efficient one-pot reductive amination reaction between 4-fluoro-2-methylaniline and piperidin-4-one. We delve into the mechanistic underpinnings of this transformation, detailing the critical role of sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is designed to be a self-validating system, offering detailed experimental procedures, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, exhibiting diverse pharmacological activities.[1][2] Specifically, N-aryl piperidin-4-one derivatives are crucial intermediates in the synthesis of central nervous system (CNS) agents, including antidepressants and antipsychotics.[3] The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity.[4][5] Consequently, the synthesis of fluorinated piperidine derivatives such as 1-(4-Fluoro-2-methylphenyl)piperidin-4-one is of significant interest to the drug discovery and development community.
Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds.[6][7] This one-pot reaction combines the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine. This approach offers a more controlled and efficient alternative to direct N-alkylation, which can often lead to overalkylation.[6][8]
Mechanistic Rationale: The Role of Sodium Triacetoxyborohydride
The success of this synthesis hinges on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike more reactive borohydrides such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective reagent.[9][10] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less likely to reduce the starting ketone before iminium ion formation.
The reaction proceeds through the following key steps:
-
Imine/Iminium Ion Formation: 4-Fluoro-2-methylaniline reacts with piperidin-4-one to form a hemiaminal intermediate, which then dehydrates to form an enamine or, under acidic conditions, a protonated iminium ion. The presence of a weak acid, such as acetic acid, can catalyze this step.
-
Reduction: Sodium triacetoxyborohydride selectively reduces the electrophilic iminium ion much faster than the less reactive ketone starting material.[9] This selectivity is crucial for achieving a high yield of the desired product.
This targeted reactivity profile makes sodium triacetoxyborohydride an ideal choice for the reductive amination of ketones.[8][9]
Experimental Workflow Diagram
Caption: Reductive amination workflow for the synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| 4-Fluoro-2-methylaniline | 125.15 | 1.25 g | 10.0 | 1.0 |
| Piperidin-4-one hydrochloride | 135.61 | 1.36 g | 10.0 | 1.0 |
| Sodium triacetoxyborohydride | 211.94 | 3.18 g | 15.0 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 50 mL | - | - |
| Triethylamine (TEA) | 101.19 | 1.4 mL | 10.0 | 1.0 |
| Saturated aq. NaHCO₃ | - | 50 mL | - | - |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
| Silica Gel (230-400 mesh) | - | As needed | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methylaniline (1.25 g, 10.0 mmol), piperidin-4-one hydrochloride (1.36 g, 10.0 mmol), and 1,2-dichloroethane (50 mL).
-
Base Addition: Add triethylamine (1.4 mL, 10.0 mmol) to the suspension to liberate the free base of piperidin-4-one. Stir the mixture at room temperature for 15 minutes.
-
Reducing Agent Addition: To the resulting mixture, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(4-fluoro-2-methylphenyl)piperidin-4-one as a solid.[11]
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₂H₁₄FNO
-
Molecular Weight: 207.24 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) will show characteristic peaks for the aromatic protons, the methyl group, and the piperidine ring protons.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) will show the expected number of carbon signals, including the carbonyl carbon of the piperidin-4-one.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ = 208.1
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Ensure the quality of the reducing agent. - Extend the reaction time. - Gently warm the reaction mixture to 40 °C. |
| Inefficient extraction | - Increase the number of extractions. - Adjust the pH of the aqueous layer to ensure the product is in its free base form. | |
| Presence of Starting Material | Insufficient reducing agent | - Use a slight excess of sodium triacetoxyborohydride (1.5-2.0 equivalents). |
| Low reactivity of aniline | - Add a catalytic amount of acetic acid (0.1-0.2 equivalents) to promote iminium ion formation. | |
| Formation of Side Products | Over-reduction of the ketone | - Unlikely with NaBH(OAc)₃, but ensure the temperature does not rise significantly during addition. |
| Impure starting materials | - Verify the purity of 4-fluoro-2-methylaniline and piperidin-4-one before starting the reaction. |
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of 1-(4-fluoro-2-methylphenyl)piperidin-4-one via reductive amination. The use of sodium triacetoxyborohydride ensures a high-yielding and selective transformation. By following the detailed procedures and troubleshooting guide, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry.
References
-
Scientific Update. (2019-11-19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Khan, I., et al. (2021). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PMC - PubMed Central. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Li, Z., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters - ACS Publications. [Link]
-
Reddit. Reductive amination of piperazine. [Link]
-
Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Master Organic Chemistry. (2017-09-01). Reductive Amination, and How It Works. [Link]
-
ResearchGate. Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. [Link]
-
ResearchGate. 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione (1/1). [Link]
-
Deh-Ta, H., et al. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]
-
Malan, S. F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Reactions. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
Katritzky, A. R., et al. (2004). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link]
-
PubChem. 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Journal of Chemical Education. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
Myers, A. G. Chem 115. [Link]
-
Wang, Y., et al. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2′(3′H)-quinazolin]-4′-one. [Link]
-
Spallarossa, A., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
-
Liu, M., et al. (2013). A novel synthesis of 1-aryl-3-piperidone derivatives. PMC - NIH. [Link]
-
Al-Ostoot, F. H., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC - NIH. [Link]
-
Company, R., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC - NIH. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
Zukerman-Schpector, J., et al. (2012). 1-Methyl-3,3-bis[(4-methylphenyl)sulfanyl]piperidin-2-one. NIH. [Link]
Sources
- 1. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
Introduction
Molecular Structure and Properties
-
IUPAC Name: 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
-
CAS Number: 938458-77-6[4]
-
Molecular Formula: C₁₂H₁₄FNO[4]
-
Molecular Weight: 207.24 g/mol [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, both ¹H and ¹³C NMR are crucial for confirming its structure.
Experimental Protocol: NMR Sample Preparation
The quality of NMR spectra is highly dependent on proper sample preparation. The following protocol is recommended for obtaining high-resolution spectra.[5][6]
-
Sample Weighing: Accurately weigh 5-10 mg of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for more polar compounds. Ensure the solvent is of high purity to avoid extraneous peaks.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent, although referencing to the residual solvent peak is also common practice.[6]
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic, piperidinone, and methyl protons.
-
Aromatic Protons (3H, ~6.8-7.1 ppm): The three protons on the substituted phenyl ring will appear in the aromatic region. The fluorine and methyl substituents will influence their chemical shifts and splitting patterns. The proton ortho to the fluorine and meta to the methyl group is expected to appear as a triplet of doublets. The proton meta to the fluorine and ortho to the methyl group will likely be a doublet, and the proton meta to both the fluorine and methyl groups a doublet of doublets.
-
Piperidinone Protons (8H):
-
-CH₂-N- (~3.0-3.3 ppm): The four protons on the carbons adjacent to the nitrogen atom are expected to appear as two distinct triplets, each integrating to two protons.
-
-CH₂-C=O (~2.6-2.8 ppm): The four protons on the carbons adjacent to the carbonyl group are also expected to appear as two distinct triplets, each integrating to two protons.
-
-
Methyl Protons (3H, ~2.2-2.4 ppm): The three protons of the methyl group on the aromatic ring will likely appear as a singlet in the upfield region.
| Predicted ¹H NMR Data | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 6.8-7.1 | m | 3H | Ar-H |
| Piperidinone-H | 3.0-3.3 | t | 4H | -CH₂-N- |
| Piperidinone-H | 2.6-2.8 | t | 4H | -CH₂-C=O |
| Methyl-H | 2.2-2.4 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon (1C, ~205-210 ppm): The carbonyl carbon of the piperidinone ring is expected to have the most downfield chemical shift.[8]
-
Aromatic Carbons (6C, ~110-165 ppm): The six aromatic carbons will appear in this range. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant and will be the most downfield. The other substituted and unsubstituted carbons will have distinct chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom.
-
Piperidinone Carbons (4C, ~40-55 ppm): The four methylene carbons of the piperidinone ring will appear in the aliphatic region. The carbons adjacent to the nitrogen will have a slightly more downfield shift compared to those adjacent to the carbonyl group.
-
Methyl Carbon (1C, ~15-20 ppm): The methyl carbon will appear at the most upfield region of the spectrum.
| Predicted ¹³C NMR Data | Chemical Shift (ppm) | Assignment |
| Carbonyl-C | 205-210 | C=O |
| Aromatic-C | 110-165 | Ar-C |
| Piperidinone-C | 40-55 | -CH₂-N- and -CH₂-C=O |
| Methyl-C | 15-20 | -CH₃ |
NMR Analysis Workflow
Caption: Workflow for NMR analysis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[3] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[9]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump.
-
Ionization: Utilize positive ion mode ESI, as the nitrogen atom in the piperidine ring is readily protonated.
-
Mass Analysis: Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Predicted Mass Spectrum and Fragmentation
The ESI mass spectrum is expected to show a prominent protonated molecular ion peak.
-
Molecular Ion: [M+H]⁺ at m/z 208.1132 (calculated for C₁₂H₁₅FNO⁺).
The fragmentation of the parent ion is likely to proceed through several characteristic pathways for N-aryl piperidinones.[10]
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for piperidines.
-
Loss of CO: The carbonyl group can be lost as a neutral molecule.
-
Cleavage of the N-Aryl Bond: The bond between the piperidine nitrogen and the aromatic ring can cleave.
-
Fragmentation of the Aromatic Ring: Loss of substituents or fragmentation of the fluoromethylphenyl moiety.
| Predicted MS/MS Fragmentation | m/z (Predicted) | Proposed Fragment Structure |
| [M+H]⁺ | 208.11 | Protonated molecular ion |
| Fragment A | 180.11 | Loss of CO |
| Fragment B | 124.08 | [4-Fluoro-2-methylphenyl-NH]⁺ |
| Fragment C | 97.08 | [Piperidin-4-one]⁺ |
MS Analysis Workflow
Caption: Workflow for MS analysis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a comprehensive analytical characterization of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one. The predicted ¹H and ¹³C NMR spectra offer detailed structural insights, while mass spectrometry confirms the molecular weight and provides valuable information on the molecule's fragmentation pathways. These detailed protocols and predicted data serve as a robust guide for researchers and scientists involved in the synthesis, quality control, and further development of this and related compounds.
References
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. ResearchGate. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. [Link]
-
4-Piperidone. PubChem. [Link]
-
13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry. [Link]
-
Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
-
N-Phenethyl-4-piperidone. SWGDrug. [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry. Molecules. [Link]
-
1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. PubChem. [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. IOP Conference Series: Materials Science and Engineering. [Link]
-
4-Piperidone — A Synthon for Spiro-Heterocycles. Indian Journal of Chemistry - Section B. [Link]
-
1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]
-
13C NMR Chemical Shifts. Oregon State University. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules. [Link]
-
4-(4-Fluorophenyl)piperidine. PubChem. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. raco.cat [raco.cat]
- 3. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Fluoro-2-methylphenyl)piperidin-4-one DiscoveryCPR 938458-77-6 [sigmaaldrich.com]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. swgdrug.org [swgdrug.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to In Vitro Kinase Inhibition Assays for the Characterization of Novel Compounds
Focus Compound: 1-(4-Fluoro-2-methylphenyl)piperidin-4-one (Designated as "Compound Y")
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This makes them one of the most important target families for therapeutic drug discovery. The initial characterization of novel small molecules as potential kinase inhibitors relies on robust and reliable in vitro biochemical assays. This guide provides a detailed framework for the design, execution, and interpretation of in vitro kinase inhibition assays, using the novel chemical entity 1-(4-Fluoro-2-methylphenyl)piperidin-4-one ("Compound Y") as a working example. We will delve into the foundational principles of kinase enzymology, explore the rationale behind critical assay development choices, provide a detailed step-by-step protocol using a modern luminescence-based detection method, and discuss advanced applications for mechanism-of-action and selectivity profiling.
Foundational Principles of Kinase Inhibition
A protein kinase catalyzes the transfer of a γ-phosphate group from a nucleotide triphosphate (most commonly ATP) to a serine, threonine, or tyrosine residue on a protein or peptide substrate.[1] This phosphorylation event acts as a molecular switch, altering the substrate's activity, localization, or interaction with other proteins. An in vitro kinase assay reconstitutes this fundamental reaction in a controlled environment to measure the inhibitor's effect on the enzyme's catalytic activity.
1.1. The Kinase Reaction and Modes of Inhibition
The core reaction is straightforward:
Kinase + ATP + Substrate → Kinase + ADP + Phosphorylated Substrate
Inhibitors can disrupt this process through several mechanisms, most commonly by competing with ATP for binding to the enzyme's active site.[2][]
-
ATP-Competitive Inhibition: The inhibitor binds to the kinase's ATP-binding pocket, directly preventing ATP from binding. This is the most common mechanism for small-molecule kinase inhibitors.[4][5] The potency of these inhibitors, as measured by the half-maximal inhibitory concentration (IC50), is dependent on the concentration of ATP in the assay.[6]
-
Non-ATP Competitive Inhibition: These inhibitors bind to a site other than the ATP pocket (an allosteric site), inducing a conformational change that inactivates the enzyme.[][4] Their IC50 values are generally not influenced by the ATP concentration.
Caption: General kinase reaction and common points of inhibition.
1.2. Key Potency Parameters: IC50 vs. Ki
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the kinase activity by 50% under specific experimental conditions. It is the most common metric for reporting inhibitor potency.[7]
-
Ki (Inhibition Constant): This is an intrinsic measure of the affinity between the inhibitor and the kinase, independent of substrate and ATP concentrations.[7] While the IC50 is useful for comparing compounds under identical conditions, the Ki is a more absolute value that allows for comparison across different studies.[7]
Assay Development and Optimization: A Scientist's Perspective
2.1. Choosing the Right Detection Technology
Multiple technologies exist to measure kinase activity, each with distinct advantages and limitations.[8][9] The choice depends on factors like the specific kinase, available instrumentation, throughput requirements, and cost.[10]
| Technology | Principle | Advantages | Disadvantages |
| Radiometry ([³²P] or [³³P]) | Measures the transfer of a radiolabeled phosphate from ATP to the substrate.[10][11] | Highly sensitive, direct measurement, considered the "gold standard". | Requires handling of radioactive materials, generates hazardous waste, not easily automated. |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced, which is converted back to ATP to drive a luciferase reaction, generating light.[12][13] | High sensitivity, broad applicability, amenable to high-throughput screening (HTS). | Indirect measurement, susceptible to ATP-ases or luciferase inhibitors in compound libraries. |
| Fluorescence Polarization (FP) | A fluorescently labeled tracer peptide competes with the phosphorylated product for binding to a specific antibody.[9][14][15] | Homogeneous (no-wash) format, simple mix-and-read protocol.[15] | Requires specific antibodies and fluorescent tracers, smaller dynamic range. |
| Time-Resolved FRET (TR-FRET) | Uses energy transfer between a donor and acceptor fluorophore (e.g., on an antibody and the substrate) when brought into proximity by the phosphorylation event.[1][9][14] | Homogeneous format, robust, reduced background interference. | Can be complex to develop, potential for compound interference with fluorescence.[14] |
For the purpose of this guide, we will focus on the luminescence-based ADP-Glo™ assay due to its widespread use, high sensitivity, and applicability to nearly any kinase system.[11]
2.2. The Critical Role of ATP Concentration
For ATP-competitive inhibitors, the measured IC50 is directly influenced by the ATP concentration in the assay.[16] According to the Cheng-Prusoff relationship, a higher ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to a less potent apparent IC50 value.[6]
Expert Insight: It is crucial to state the ATP concentration used in any kinase assay. For initial screening, performing the assay at the Km,ATP (the Michaelis-Menten constant for ATP, where the reaction rate is half of the maximum) for the specific kinase is a common and recommended practice.[17] This ensures that the assay is sensitive enough to detect inhibitors of varying potencies and that the resulting IC50 values more closely approximate the inhibitor's true affinity (Ki).[17]
2.3. Assay Validation and Quality Control: The Z'-Factor
Before screening compounds, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[18][19] It measures the separation between the positive control (uninhibited reaction) and negative control (fully inhibited reaction) signals relative to the signal variability.[20]
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
-
SD_pos / Mean_pos: Standard deviation and mean of the positive control (e.g., DMSO vehicle).
-
SD_neg / Mean_neg: Standard deviation and mean of the negative control (e.g., a known potent inhibitor or no enzyme).
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[18][20] A value between 0 and 0.5 is marginal, and a value below 0 is unacceptable.[21]
Experimental Protocol: ADP-Glo™ Kinase Assay for Compound Y
This protocol describes a detailed method for determining the IC50 of "Compound Y" against a target kinase.
3.1. Materials and Reagents
-
Target Kinase: Recombinant, purified enzyme (e.g., Aurora A).
-
Kinase Substrate: Appropriate peptide or protein substrate (e.g., Kemptide).
-
Compound Y: 10 mM stock solution in 100% DMSO.
-
Control Inhibitor: Staurosporine, 10 mM stock in 100% DMSO.
-
ATP: High purity, 10 mM stock solution.
-
Kinase Assay Buffer: e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: White, opaque, low-volume 384-well plates.
-
Instrumentation: Multichannel pipettes, plate reader with luminescence detection capability.
3.2. Step-by-Step Methodology
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
-
Compound Preparation:
-
Create an 11-point, 3-fold serial dilution of Compound Y in 100% DMSO. Start with a high concentration (e.g., 1 mM) to generate a final top assay concentration of 100 µM.
-
Include a "DMSO only" control for 0% inhibition (positive control) and a "Staurosporine" control for 100% inhibition (negative control).
-
-
Kinase Reaction Setup (5 µL total volume):
-
In a 384-well plate, add 1 µL of the serially diluted Compound Y, DMSO, or Staurosporine to the appropriate wells.
-
Prepare a 2X Kinase/Substrate master mix in kinase assay buffer. Add 2 µL of this mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2.5X ATP solution in kinase buffer (concentration should be at the Km,ATP of the target kinase).
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to all wells.
-
Mix briefly on a plate shaker and incubate for the desired reaction time (e.g., 60 minutes) at room temperature. Ensure the reaction is in the linear range, where less than 10-20% of the substrate is consumed.[7]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Interpretation
4.1. Calculation and Curve Fitting
-
Calculate Percent Inhibition: % Inhibition = 100 * ( 1 - (Signal_Compound - Mean_Neg_Ctrl) / (Mean_Pos_Ctrl - Mean_Neg_Ctrl) )
-
Generate Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).
-
From this curve, the software will calculate the IC50 value.
-
4.2. Hypothetical Data Presentation
The inhibitory activity of Compound Y was evaluated against a primary target (Aurora A) and two potential off-target kinases (CDK2, ROCK1). Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[13]
| Kinase Target | Compound Y IC50 (nM) | Staurosporine IC50 (nM) |
| Aurora A | 25 | 8 |
| CDK2/cyclin A | 850 | 12 |
| ROCK1 | >10,000 | 20 |
Data are hypothetical and for illustrative purposes only. Assays performed at Km,ATP for each kinase.
This table clearly shows that Compound Y is a potent inhibitor of Aurora A with good selectivity against CDK2 and excellent selectivity against ROCK1.
Advanced Applications: Deeper Mechanistic Insights
5.1. Determining the Mechanism of Action (MoA)
To determine if Compound Y is ATP-competitive, the IC50 determination assay can be repeated at multiple, fixed concentrations of ATP (e.g., Km,ATP, 5x Km,ATP, and 10x Km,ATP).[6][11]
-
Expected Result for ATP-Competitive Inhibitor: The dose-response curve will shift to the right as the ATP concentration increases, resulting in a higher apparent IC50 value.
-
Expected Result for Non-ATP Competitive Inhibitor: The IC50 value will remain largely unchanged regardless of the ATP concentration.
Caption: Expected IC50 curve shift for an ATP-competitive inhibitor.
5.2. Kinase Selectivity Profiling
True understanding of an inhibitor's therapeutic potential and potential for off-target toxicity requires screening against a broad panel of kinases.[17] Many contract research organizations (CROs) offer services to profile compounds against hundreds of kinases, providing a comprehensive "kinome scan".[22][23] This data is crucial for lead optimization and identifying potential liabilities early in the drug discovery process.[24] The results are often visualized as a dendrogram or interaction map, highlighting the kinases that are most potently inhibited.[25]
Conclusion
The systematic in vitro characterization of novel compounds like 1-(4-Fluoro-2-methylphenyl)piperidin-4-one is a cornerstone of modern kinase drug discovery. By carefully selecting an assay technology, optimizing key parameters like ATP concentration, and validating assay performance, researchers can generate high-quality, reproducible data. Determining the IC50 provides a primary measure of potency, while further studies into the mechanism of action and broad kinase selectivity are essential for building a comprehensive profile of a compound's biological activity. This structured approach enables informed decision-making and is critical for advancing promising molecules through the drug development pipeline.
References
-
Krysiak, J., & Breitenlechner, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]
-
Sportsman, J. R., & Gaudet, E. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
PubChem. LY3295668. National Center for Biotechnology Information. [Link]
-
Zuccotto, F., et al. (2010). Non-ATP competitive protein kinase inhibitors. Current Opinion in Pharmacology, 10(4), 394-401. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
PubChem. Imidazo[4,5-b]pyridine. National Center for Biotechnology Information. [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. [Link]
-
Wikipedia. Z-factor. [Link]
-
SpringerLink. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]
-
PubChem. SAR125844. National Center for Biotechnology Information. [Link]
-
PNAS. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]
-
Li, Y., et al. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 390(8), 2049-2057. [Link]
-
International Centre for Kinase Profiling. IC50 Determination. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). [Link]
-
ResearchGate. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]
-
ResearchGate. (2007). A quantitative analysis of kinase inhibitor selectivity. [Link]
-
PubChem. AZD5363. National Center for Biotechnology Information. [Link]
-
Biochemical Society Transactions. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. [Link]
-
YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]
-
NIH. (2020). Z' Does Not Need to Be > 0.5. [Link]
-
YouTube. (2024). Fluorescence Polarization Assays. [Link]
-
Wiley-VCH. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening. [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]
-
AACR Journals. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. [Link]
-
NIH. (2009). Fluorescent Peptide Assays For Protein Kinases. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Services | IC50 Determination | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 12. bmglabtech.com [bmglabtech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Z-factor - Wikipedia [en.wikipedia.org]
- 22. reactionbiology.com [reactionbiology.com]
- 23. researchgate.net [researchgate.net]
- 24. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
solubility issues of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one in biological buffers
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Fluoro-2-methylphenyl)piperidin-4-one in biological buffers. Our goal is to provide a comprehensive resource that combines fundamental chemical principles with practical, field-proven troubleshooting strategies to ensure the success and reproducibility of your experiments.
Understanding the Molecule: A Physicochemical Profile
1-(4-Fluoro-2-methylphenyl)piperidin-4-one is a heterocyclic compound belonging to the piperidin-4-one class.[1][2] These derivatives are of significant interest in medicinal chemistry for their diverse biological activities.[2][3] The structure, which features a substituted aromatic ring and a piperidine core, presents specific physicochemical characteristics that directly influence its solubility.
The primary challenge arises from its predominantly lipophilic (hydrophobic) nature, contributed by the fluoro-methylphenyl group. However, the tertiary amine within the piperidine ring provides a basic handle that can be protonated, offering a key strategy for solubility manipulation.[4][5]
| Property | Estimated Value / Observation | Rationale & Implications for Solubility |
| Molecular Formula | C₁₂H₁₄FNO | --- |
| Molecular Weight | ~207.25 g/mol | Affects molarity calculations for stock solutions.[6][7] |
| Predicted LogP | > 2.0 | A positive LogP value indicates higher solubility in lipids than in water, classifying it as a lipophilic compound.[8][9] This is the primary reason for poor aqueous solubility. |
| Predicted pKa | 7.5 - 8.5 | This value is for the conjugate acid of the piperidine nitrogen. At pH values below the pKa, the nitrogen is protonated (R₃NH⁺), forming a more water-soluble salt. At pH values above the pKa, it exists predominantly as the neutral, less soluble free base.[5][10][11] |
| Chemical Class | Tertiary Amine, Ketone | The tertiary amine is a weak base, making its solubility highly pH-dependent.[4] |
Frequently Asked Questions (FAQs)
Q1: My 1-(4-Fluoro-2-methylphenyl)piperidin-4-one precipitated immediately when I diluted my DMSO stock into PBS at pH 7.4. Why did this happen?
A: This is a classic case of a compound "crashing out" of solution. Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low intrinsic solubility in aqueous buffers at neutral pH.[12] When the DMSO stock is diluted into a large volume of aqueous buffer, the solvent environment changes drastically from organic to aqueous. The compound, no longer adequately solvated, exceeds its solubility limit in the buffer and precipitates. At pH 7.4, which is close to or below the predicted pKa of the piperidine nitrogen, a significant portion of the compound remains in its less soluble, neutral free base form.
Q2: What is the best solvent for preparing a high-concentration stock solution?
A: For initial stock solutions, a high-purity, anhydrous grade of DMSO is the recommended starting point due to its excellent solvating power for a wide range of organic molecules.[13] Other potential solvents include N,N-Dimethylformamide (DMF) or absolute ethanol. The goal is to create a concentrated stock (e.g., 10-50 mM) that is stable upon storage and can be diluted into your final assay buffer with minimal solvent carryover.[14][15][16]
Q3: What is the maximum concentration of an organic co-solvent like DMSO that I can use in my cell-based assay without causing toxicity?
A: This is a critical consideration, as the solvent itself can impact your biological system. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell types may show effects at concentrations as low as 0.1%.[13] It is imperative to run a vehicle control experiment, where you treat your cells with the highest concentration of the solvent used in your experiment, to ensure it does not influence the assay outcome.
Q4: How can I leverage pH to improve the solubility of this compound?
A: Since the compound contains a basic piperidine nitrogen, its solubility is highly dependent on pH.[10][17] By lowering the pH of your buffer to a value at least 1-2 units below the compound's pKa (e.g., pH 4.5-5.5), you can fully protonate the nitrogen. This forms a cationic salt (R₃NH⁺), which is significantly more soluble in water than the neutral free base.[11] This is often the most effective initial strategy for amine-containing compounds.
Troubleshooting Guide: A Systematic Approach to Solubilization
This guide provides a logical workflow for addressing solubility issues. The primary goal is to achieve a stable, homogenous solution of your compound in the final biological buffer at the desired concentration.
Visual Workflow for Troubleshooting
Below is a decision-making flowchart to guide your solubilization strategy.
Caption: Decision tree for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Master Stock Solution
This protocol ensures you start with an accurate and stable concentrated stock.[14][18][19]
-
Weighing: Accurately weigh a precise amount of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one (e.g., 2.07 mg) using a calibrated analytical balance.
-
Solvent Addition: Add a calculated volume of anhydrous DMSO to achieve the desired molarity. For example, to make a 20 mM stock solution with 2.07 mg (assuming MW ~207.25 g/mol ), you would dissolve it in 500 µL of DMSO.
-
Calculation: (2.07 mg / 207.25 g/mol ) / 0.020 mol/L = 0.0005 L = 500 µL
-
-
Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but always check for compound stability at elevated temperatures.
-
Storage: Aliquot the stock solution into small-volume, tightly sealed glass vials[19] to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C, protected from light.
Protocol 2: Solubility Enhancement via pH Adjustment
This is the most direct method to try for an amine-containing compound.[20]
-
Buffer Preparation: Prepare a series of buffers with different pH values, for example:
-
pH 7.4 (e.g., Phosphate-Buffered Saline)
-
pH 6.0 (e.g., MES buffer)
-
pH 5.0 (e.g., Acetate buffer)
-
-
Dilution: Create your final working concentration by diluting the DMSO stock solution into each buffer. A crucial technique is to add the stock solution dropwise into the vortexing buffer to facilitate rapid dispersion and avoid localized high concentrations that can cause precipitation.
-
Observation: Incubate the solutions at the experimental temperature (e.g., 37°C) for 15-30 minutes.
-
Assessment: Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.
Protocol 3: Solubility Enhancement Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing the apparent solubility of the guest in aqueous solutions.[21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired biological buffer (e.g., PBS pH 7.4) to create a stock solution (e.g., 45% w/v).
-
Complexation:
-
Method A (Dilution): Add the DMSO stock of your compound directly to the HP-β-CD solution while vortexing.
-
Method B (Evaporation): Place a small amount of the DMSO stock in a glass vial, evaporate the DMSO under a stream of nitrogen, and then reconstitute the resulting thin film of the compound with the HP-β-CD solution.
-
-
Incubation: Gently agitate the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Assessment: Check for visual clarity. It is advisable to filter the final solution through a 0.22 µm filter to remove any non-encapsulated compound aggregates before use in sensitive assays.
Recommended Co-Solvent Concentrations for In Vitro Assays
When pH adjustment or excipients are not viable options, using a co-solvent is necessary. However, the final concentration must be carefully controlled.
| Co-Solvent | Typical Final Concentration (v/v) | Notes & Cautions |
| DMSO | ≤ 0.5% | The most common choice. Can affect cell differentiation and enzyme activity at higher concentrations.[13] Always include a vehicle control. |
| Ethanol | ≤ 1.0% | Can be cytotoxic and may cause protein denaturation. Vehicle control is essential. |
| PEG 400 | ≤ 1.0% | Generally considered low toxicity but can be viscous. |
| Tween® 20/80 | ≤ 0.1% | These are detergents and can lyse cells or interfere with protein-protein interactions at higher concentrations. Use with extreme caution. |
This technical guide provides a structured and scientifically grounded approach to overcoming the solubility challenges of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one. By systematically applying these principles and protocols, researchers can develop robust and reproducible experimental conditions, ensuring the integrity of their scientific findings.
References
-
PubChem. (n.d.). 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidone. National Center for Biotechnology Information. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Chemcd. (n.d.). 1-(2-fluoro-4-methylphenyl)piperidin-4-one. Retrieved from [Link]
-
University of Liverpool. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
G-Biosciences. (n.d.). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Patel, M. R., & Patel, N. M. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech. Available at: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
-
Tanc, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Biotechnology. Available at: [Link]
-
LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]
-
Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Retrieved from [Link]
-
Gattefossé. (2021). Lipid-based formulations: winning strategy for oral bioavailability enhancement. Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
SpringerLink. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Retrieved from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
SciSpace. (n.d.). Lipid-based formulations for oral delivery of lipophilic drugs. Retrieved from [Link]
-
ACS Publications. (2026). Exploring Cyclodextrin-Based MOFs for Drug Delivery. Retrieved from [Link]
-
ACS Publications. (2026). Pyrene-Based Aggregation-Induced Emissive Manganese Carbonyl Complex. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
ResearchGate. (2025). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]
-
IJCRT. (n.d.). Bioavailability Enhancement Techniques For Poorly Soluble Drug. Retrieved from [Link]
-
PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
E-Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
-
Chromatography Online. (2026). Chromatographic Profiling and Antibacterial Activity of Solvent-Extracted Shiitake Mushroom Compounds. Retrieved from [Link]
-
SpringerLink. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
Sources
- 1. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 4. issr.edu.kh [issr.edu.kh]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2060044-10-0|1-(4-Fluoro-2-methylphenyl)piperidin-2-one|BLD Pharm [bldpharm.com]
- 7. 1-(2-FLUORO-4-METHYLPHENYL)PIPERIDIN-4-ONE_ChemCD_index [chemcd.com]
- 8. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. symmetric.events [symmetric.events]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijcrt.org [ijcrt.org]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 16. phytotechlab.com [phytotechlab.com]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. enfanos.com [enfanos.com]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one in DMSO Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical troubleshooting advice regarding the stability of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one when stored and used in dimethyl sulfoxide (DMSO) solutions. As a Senior Application Scientist, I have compiled this resource to address common challenges and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one in DMSO?
A1: The main stability concerns for 1-(4-Fluoro-2-methylphenyl)piperidin-4-one in DMSO are potential degradation through hydrolysis, oxidation, and photodegradation. DMSO itself can be reactive, especially in the presence of contaminants, light, or at elevated temperatures. The piperidin-4-one moiety is a versatile intermediate in medicinal chemistry, but its reactivity can also contribute to instability under certain conditions.[1][2][3][4]
Q2: How does water content in DMSO affect the stability of my compound?
A2: Water is a significant factor that can lead to the degradation of compounds in DMSO.[5][6] For compounds susceptible to hydrolysis, the presence of even small amounts of water can initiate this process. The piperidin-4-one ring could potentially undergo hydrolysis under certain pH conditions, although N-aryl piperidones are generally more stable than other derivatives. It is crucial to use anhydrous DMSO and minimize the exposure of the stock solution to atmospheric moisture.
Q3: Can repeated freeze-thaw cycles of my DMSO stock solution degrade 1-(4-Fluoro-2-methylphenyl)piperidin-4-one?
A3: While many compounds are stable through multiple freeze-thaw cycles in DMSO, it is a potential risk.[5][6] The process can introduce atmospheric moisture and oxygen into the solution, which may accelerate degradation. To mitigate this, it is recommended to aliquot your stock solution into smaller, single-use volumes.
Q4: Is 1-(4-Fluoro-2-methylphenyl)piperidin-4-one sensitive to light?
A4: Aromatic compounds, especially those with fluorine substituents, can be susceptible to photodegradation.[7][8][9] Exposure to light, particularly UV light, can provide the energy for photolytic cleavage or rearrangement reactions. Therefore, it is best practice to store DMSO solutions of this compound in amber vials or otherwise protected from light.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable steps to diagnose and resolve them.
Issue 1: Appearance of Unexpected Peaks in LC-MS/HPLC Analysis
Potential Cause: Degradation of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one.
Troubleshooting Steps:
-
Confirm Peak Identity: The first step is to determine if the new peaks are indeed degradation products.
-
Mass Analysis (LC-MS): Analyze the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these masses to potential degradation products (see Potential Degradation Pathways section below).
-
Forced Degradation Study: Intentionally degrade a sample of your compound under controlled stress conditions (acid, base, oxidation, heat, light).[10][11][12][13] This will help you to generate and identify potential degradation products, which can then be compared to the unknown peaks in your experimental sample.
-
-
Evaluate Storage and Handling Conditions:
-
DMSO Quality: Ensure you are using high-purity, anhydrous DMSO.
-
Water Contamination: Check for the presence of water in your DMSO, as it is a common cause of compound loss.[5][6]
-
Light Exposure: Review your experimental workflow to identify any steps where the solution is exposed to light for extended periods.
-
Temperature: Confirm that your stock solutions are stored at the recommended temperature (typically -20°C or -80°C) and that they have not been subjected to temperature fluctuations.
-
Issue 2: Loss of Compound Potency or Inconsistent Assay Results
Potential Cause: Gradual degradation of the compound in the DMSO stock solution.
Troubleshooting Steps:
-
Re-quantify Stock Solution: Use an analytical method like quantitative NMR (qNMR) or a validated HPLC method with a fresh reference standard to accurately determine the current concentration of your stock solution.
-
Prepare a Fresh Stock Solution: If significant degradation is confirmed, discard the old stock solution and prepare a new one from solid material.
-
Implement Best Practices for Solution Storage:
Potential Degradation Pathways
Based on the chemical structure of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, several degradation pathways are plausible under stress conditions. Understanding these can aid in the identification of unknown peaks in your analytical data.
-
Hydrolysis: Acidic or basic conditions, potentially catalyzed by water in the DMSO, could lead to the cleavage of the N-aryl bond, resulting in 4-fluoro-2-methylaniline and piperidin-4-one.
-
Oxidation: The piperidine ring and the methyl group on the phenyl ring are susceptible to oxidation. This could lead to the formation of N-oxides, hydroxylation of the piperidine ring, or oxidation of the methyl group to a carboxylic acid.
-
Photodegradation: UV light exposure could potentially lead to defluorination of the phenyl ring or other complex rearrangements.[8][14] While aryl-fluorine bonds are generally stable, photolytic cleavage is a possibility.
-
DMSO-Mediated Reactions: At elevated temperatures, DMSO can act as an oxidizing agent or participate in other reactions.[15]
Hypothetical Degradation Pathway Diagram
Caption: Potential degradation pathways for 1-(4-Fluoro-2-methylphenyl)piperidin-4-one.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade 1-(4-Fluoro-2-methylphenyl)piperidin-4-one to generate and identify potential degradation products. This is crucial for developing a stability-indicating analytical method.
Materials:
-
1-(4-Fluoro-2-methylphenyl)piperidin-4-one
-
High-purity DMSO
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one in DMSO.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acid- and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., reverse-phase HPLC with UV and MS detection).
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks and determine their m/z values to propose structures for the degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound.[13] If degradation is too extensive or not observed, adjust the stress conditions (time, temperature, reagent concentration).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous DMSO. | Water can promote hydrolytic degradation.[5][6] |
| Storage Temperature | Store stock solutions at -20°C or -80°C. | Lower temperatures slow down chemical reactions. |
| Light Exposure | Protect solutions from light using amber vials or by wrapping in foil. | Aromatic and fluorinated compounds can be susceptible to photodegradation.[7][8][9] |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes. | Minimizes the introduction of atmospheric moisture and oxygen.[5][6] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon). | Reduces the risk of oxidative degradation. |
References
-
Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Kozikowski, B. A., Burt, T. M., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Ouchi, A., Koga, Y., et al. (2010). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 46(36), 6699-6701. [Link]
-
Kumar, R., & Singh, P. (2011). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 20(8), 1229-1253. [Link]
-
Merck KGaA. (2022). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
-
Li, Y., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(17), 12356–12366. [Link]
-
Glorius, F., et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 10(7), 741-747. [Link]
-
Grandin, A., et al. (2021). Improved Photostability in Fluorinated 2D Perovskite Single Crystals. Nanomaterials, 11(2), 483. [Link]
-
Sharma, P., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
-
An, G., et al. (2014). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 26(1), 193-196. [Link]
-
Wesołowska, O., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1). [Link]
- US Patent 3,884,912 A. (1975).
-
Glorius, F., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Angewandte Chemie International Edition, 58(38), 13348-13352. [Link]
-
Patel, K., & Dedania, Z. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38224-38231. [Link]
-
Gumieniczek, A., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 26(16), 4997. [Link]
-
Carter, P. H., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(22), 6231-6236. [Link]
-
Grandin, A., et al. (2021). Improved Photostability in Fluorinated 2D Perovskite Single Crystals. Nanomaterials, 11(2), 483. [Link]
-
Potočňák, I., et al. (2019). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 43(32), 12753-12763. [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
-
Li, Y., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(17), 12356–12366. [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-193. [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193. [Link]
-
Um, I. H., et al. (2019). Understanding the reaction mechanism of the regioselective piperidinolysis of aryl 1-(2, 4-dinitronaphthyl) ethers in DMSO: Kinetic and DFT studies. RSC Advances, 9(59), 34333-34340. [Link]
-
Wang, Y., et al. (2020). DMSO-promoted direct δ-selective arylation of p-quinone methenylpiperidine bearinides to generate fuchsones under metal-free conditions by employing p-QMs themselves or substituted phenols as aryl sources. Organic & Biomolecular Chemistry, 18(28), 5368-5372. [Link]
-
Al-Ghorbani, M., et al. (2021). p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). Journal of Heterocyclic Chemistry, 58(5), 1163-1169. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. sgs.com [sgs.com]
- 14. researchgate.net [researchgate.net]
- 15. DMSO-promoted direct δ-selective arylation of p-quinone methenylpiperidine bearinides to generate fuchsones under metal-free conditions by employing p-QMs themselves or substituted phenols as aryl sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining HPLC Purification Methods for N-aryl Piperidin-4-ones
Welcome to the technical support center for the purification of N-aryl piperidin-4-ones using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of compounds. The following content is structured to offer immediate answers through FAQs and detailed troubleshooting guides for more complex issues.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the setup of an HPLC purification method for N-aryl piperidin-4-ones.
Q1: What is the best starting point for developing an HPLC method for my N-aryl piperidin-4-one?
A1: For most N-aryl piperidin-4-ones, a reversed-phase (RP) HPLC method is the recommended starting point due to the moderate polarity of these compounds. A C18 column is a robust initial choice.[1][2][3] A good starting gradient is 5% to 95% acetonitrile in water over 10-20 minutes. To improve peak shape and mitigate tailing, which is common for basic compounds, it is crucial to include an acidic modifier in the mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% in both water and acetonitrile is a standard choice.[4]
Q2: My N-aryl piperidin-4-one is showing significant peak tailing. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like N-aryl piperidin-4-ones is primarily caused by secondary interactions between the protonated amine group of the analyte and residual free silanol groups on the silica-based stationary phase.[5][6] This leads to a non-ideal chromatographic peak shape.
Here are several strategies to address peak tailing:
-
Mobile Phase Additives: Incorporating an acidic modifier like TFA or formic acid into the mobile phase will protonate the silanol groups, minimizing their interaction with the basic analyte.[7] Alternatively, a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) can be used to compete with the analyte for the active silanol sites.[8]
-
pH Control: Maintaining a low mobile phase pH (typically between 2 and 4) ensures that the piperidone nitrogen is consistently protonated and the silanol groups are suppressed.[7]
-
Column Choice: Employ a modern, end-capped C18 column. These columns have a higher surface coverage and fewer accessible silanol groups, leading to improved peak shape for basic compounds.
-
Lower Metal Content Columns: Columns with low metal content in the silica backbone can also reduce peak tailing.
Q3: I am not getting adequate separation between my desired compound and a closely related impurity. How can I improve the resolution?
A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.[9]
-
Optimize the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18.
-
Adjust the Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity. However, be mindful of the thermal stability of your compound.
Q4: Should I consider Normal-Phase (NP) HPLC for purifying N-aryl piperidin-4-ones?
A4: While RP-HPLC is more common, NP-HPLC can be a valuable alternative, particularly for separating isomers or when dealing with very non-polar analogues.[10] In NP-HPLC, a polar stationary phase (like silica or cyano) is used with a non-polar mobile phase (e.g., hexane/ethanol). This can provide a completely different selectivity profile compared to RP-HPLC.[11]
Q5: My compound does not have a strong UV chromophore. What are my detection options?
A5: If your N-aryl piperidin-4-one lacks a suitable UV chromophore for detection, several alternative strategies can be employed:
-
Mass-Directed Purification: This is a powerful technique where a mass spectrometer is used as the detector.[12] The system can be set to trigger fraction collection only when the mass-to-charge ratio (m/z) of your target compound is detected. This is highly specific and avoids the collection of impurities.
-
Evaporative Light Scattering Detector (ELSD): An ELSD can detect any non-volatile analyte and is independent of its optical properties.
-
Charged Aerosol Detector (CAD): Similar to ELSD, a CAD is a universal detector that can be used for compounds without a UV chromophore.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex purification challenges.
Guide 1: Systematic Approach to Eliminating Peak Tailing
This guide provides a structured workflow for diagnosing and resolving peak tailing issues with N-aryl piperidin-4-ones.
Step 1: Initial Diagnosis
-
Symptom: The chromatographic peak for your N-aryl piperidin-4-one has an asymmetry factor significantly greater than 1.5.
-
Likely Cause: Secondary interactions between the basic analyte and acidic silanol groups on the stationary phase.[5][6]
Step 2: Methodical Troubleshooting
-
Mobile Phase Modification (The 2 pH Rule):
-
Rationale: To ensure consistent protonation of your basic analyte and suppression of silanol activity, the mobile phase pH should be at least 2 pH units below the pKa of your N-aryl piperidin-4-one.[7]
-
Action: Add 0.1% TFA or 0.1% formic acid to both your aqueous and organic mobile phase components. This will typically bring the pH to around 2-3.
-
-
Competitive Inhibition:
-
Rationale: If low pH is not sufficient or desirable, adding a small, basic "silanol blocker" can be effective.
-
Action: Add 0.1% TEA to your mobile phase. TEA will compete with your analyte for the active silanol sites, improving peak shape. Note that TEA can suppress ionization in mass spectrometry.
-
-
Column Evaluation:
-
Rationale: The column itself is a critical factor. Older columns or those not designed for basic compounds will exhibit more pronounced tailing.
-
Action:
-
Ensure you are using a high-purity, end-capped silica column.
-
If the problem persists, try a column with a different stationary phase, such as one with a polar-embedded group, which can shield the silanol groups.
-
-
Workflow for Peak Tailing Troubleshooting
Caption: A hierarchical approach to optimizing HPLC resolution.
III. References
-
A validated RP-HPLC method for the determination of piperidone analogue of curcumin. (2020). ResearchGate. [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). The Journal of Organic Chemistry. [Link]
-
(PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. (2022). ResearchGate. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]
-
Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. (n.d.). National Institutes of Health. [Link]
-
Preparative HPLC Troubleshooting Guide. (n.d.). Agilent. [Link]
-
Exploring the Different Mobile Phases in HPLC. (2025). Veeprho. [Link]
-
A validated RP-HPLC method for the determination of piperidone analogue of curcumin. (2020). PubMed. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PubMed Central. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]
-
Normal-Phase Automated Mass-Directed HPLC Purification of a Pyrrolobenzodiazepine Library with Vasopressin Agonist. (2009). ACS Publications. [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. (2024). Agilent. [Link]
-
Mass-Directed Isolation of a Pharmaceutical Compound Using AutoPurify with an ACQUITY QDa Detector. (n.d.). Waters. [Link]
-
The LC Handbook. (n.d.). Agilent. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Separation of 4-Piperidone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Exploring the Different Mobile Phases in HPLC. (2024). Moravek. [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). PubMed Central. [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (n.d.). National Institutes of Health. [Link]
-
High Throughput Mass-Directed Purification of Drug Discovery Compounds. (n.d.). Waters. [Link]
-
Method for synthesis of chiral n-arylpiperazines. (n.d.). Google Patents.
-
HPLC Troubleshooting Guide. (n.d.). [Source not further specified]. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. [Link]
-
Tailing of basic compound. (2023). Reddit. [Link]
-
Ionizable compound purification using reversed-phase flash column chromatography. (2023). Biotage. [Link]
-
An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. (n.d.). PubMed Central. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. veeprho.com [veeprho.com]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Navigating the Scale-Up Synthesis of Fluorinated Piperidines
Welcome to the technical support center for the synthesis of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for the scalable production of these valuable motifs. The introduction of fluorine into the piperidine scaffold can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1][2] However, the journey from laboratory-scale synthesis to industrial production is often fraught with challenges. This guide offers practical, field-proven insights to help you navigate these complexities with confidence.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your decision-making.
Low Yields and Competing Hydrodefluorination in Catalytic Hydrogenation
Question: We are attempting a large-scale hydrogenation of a fluorinated pyridine to the corresponding piperidine, but we are observing significant hydrodefluorination, leading to low yields of our desired product. How can we mitigate this side reaction?
Answer: Hydrodefluorination is a common and challenging side reaction during the hydrogenation of fluorinated pyridines.[3][4] The C-F bond, while strong, can be susceptible to cleavage under certain catalytic conditions, especially at elevated temperatures and pressures often required for pyridine ring reduction.[5]
Causality and Strategic Solutions:
The choice of catalyst and reaction conditions is paramount to selectively reduce the pyridine ring while preserving the C-F bond.
-
Catalyst Selection: While various catalysts like Rh/C and Pt/C can be active for pyridine hydrogenation, they often exhibit higher rates of hydrodefluorination.[3][6] Palladium-based catalysts, particularly Pearlman's catalyst (Pd(OH)₂/C), have demonstrated superior selectivity for the desired transformation.[3][6]
-
Acidic Additives: The presence of a Brønsted acid, such as hydrochloric acid (HCl), is crucial.[3][6] Protonation of the pyridine nitrogen increases the reduction potential of the aromatic ring, facilitating hydrogenation at milder conditions. Furthermore, the acidic environment can suppress the hydrodefluorination pathway. In the absence of a strong acid, conversion is often diminished, and the formation of the defluorinated side product dominates.[3][6]
-
Solvent System: The choice of solvent can influence both catalyst activity and selectivity. Protic solvents like methanol (MeOH) in combination with aqueous acid are often effective.[3][6]
Troubleshooting Workflow:
Caption: Troubleshooting hydrodefluorination in fluoropyridine hydrogenation.
Experimental Protocol: Optimized Hydrogenation of 3-Fluoropyridine
-
To a pressure vessel, add 3-fluoropyridine (1.0 eq).
-
Add methanol (MeOH) as the solvent.
-
Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 1-5 mol%).
-
Add aqueous hydrochloric acid (HCl, 1.0-1.2 eq).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50 bar).[7]
-
Stir the reaction at a controlled temperature (e.g., 50-80 °C) until complete consumption of the starting material is observed by GC-MS or LC-MS.
-
After cooling and venting, filter the catalyst.
-
The crude product can then be isolated or protected in situ.
Purification Challenges with Volatile Fluorinated Piperidines
Question: Our synthesis is successful, but we are struggling with the purification of the final fluorinated piperidine on a larger scale. The product is quite volatile, leading to significant losses during solvent removal and chromatography. What strategies can we employ for more efficient purification?
Answer: The volatility of low molecular weight piperidines is a well-known challenge in process chemistry.[6] The introduction of fluorine can sometimes exacerbate this issue.
Strategic Solution: In Situ Protection
A highly effective strategy is to protect the piperidine nitrogen in situ immediately following the reaction, before any workup or purification steps.[3][6] This converts the volatile amine into a less volatile, more crystalline, and chromatographically well-behaved derivative.
Common Protecting Groups and Their Application:
| Protecting Group | Reagent | Typical Conditions | Cleavage Conditions |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Basic conditions (e.g., NaHCO₃, Na₂CO₃) | Hydrogenolysis (H₂, Pd/C) |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Basic conditions (e.g., Et₃N, NaOH) | Acidic conditions (e.g., TFA, HCl) |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., NaHCO₃) | Basic conditions (e.g., Piperidine) |
In situ benzyloxycarbonyl (Cbz) protection is a particularly attractive option as the deprotection by hydrogenolysis uses conditions that are often readily available in a scale-up environment.[3][6]
Experimental Protocol: In Situ Cbz Protection
-
Following the hydrogenation and catalyst filtration, cool the crude reaction mixture in an ice bath.
-
Add an aqueous solution of a base (e.g., sodium bicarbonate).
-
Slowly add benzyl chloroformate (Cbz-Cl) while monitoring the temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Perform a standard aqueous workup to isolate the Cbz-protected fluorinated piperidine, which can then be purified by crystallization or chromatography.
Stereoselectivity Control in Piperidine Ring Formation
Question: We are synthesizing a polysubstituted fluorinated piperidine, and achieving the desired diastereoselectivity is proving difficult, especially on a larger scale. What are the key factors influencing stereocontrol?
Answer: Controlling stereochemistry is a critical aspect of synthesizing complex drug molecules.[5] In the context of fluorinated piperidines, particularly those derived from substituted pyridines, the hydrogenation process often favors the formation of cis-isomers.[4][6]
Mechanistic Insight and Control Strategies:
The dearomatization-hydrogenation (DAH) process, for instance, often proceeds with high cis-selectivity.[7][8] This is because the hydrogenation of the dearomatized intermediate occurs from the less sterically hindered face of the molecule.[8]
-
Catalyst and Directing Groups: The choice of catalyst and the presence of directing groups on the substrate can influence the stereochemical outcome.
-
Substrate Conformation: The conformation of the piperidine ring is influenced by the fluorine substituent. Fluorine's preference for an axial position in certain contexts can be exploited to control the stereochemistry of subsequent reactions.[2][9]
-
Asymmetric Synthesis: For enantiomerically pure products, asymmetric hydrogenation using chiral catalysts or the use of chiral auxiliaries is necessary.[4][10]
Decision Tree for Stereochemical Control:
Caption: Decision-making for stereoselective synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling fluorinating agents on a large scale?
A1: Safety is paramount in any chemical synthesis, and fluorinating agents require special handling protocols.[11]
-
Highly Reactive Reagents: Reagents like elemental fluorine (F₂) and some electrophilic fluorinating agents (e.g., Selectfluor®, NFSI) are powerful oxidizers and can react violently with organic materials.[1][11]
-
Toxicity and Corrosivity: Many fluorinating agents can release hydrogen fluoride (HF) upon contact with moisture or during the reaction.[11] HF is highly toxic, corrosive, and can cause severe burns.
-
Thermal Instability: Some reagents, such as diethylaminosulfur trifluoride (DAST), are thermally unstable and can decompose exothermically at elevated temperatures.[11]
Scale-Up Recommendations:
-
Always conduct a thorough safety review and risk assessment before any scale-up.
-
Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Ensure adequate ventilation and consider working in a specialized containment facility.
-
Carefully control reaction temperature and reagent addition rates.
-
Quench reactions cautiously with appropriate reagents.
Q2: How does the position of the fluorine atom on the piperidine ring affect its pKa?
A2: The position of the fluorine atom has a profound impact on the basicity (pKa) of the piperidine nitrogen due to the electron-withdrawing nature of fluorine.[9]
-
General Trend: Fluorine substitution generally lowers the pKa of the piperidine, making it less basic.
-
Positional Effects: The magnitude of this effect depends on the proximity of the fluorine to the nitrogen. A fluorine atom at the 2-position will have a stronger pKa-lowering effect than one at the 4-position.
-
Stereoelectronic Effects: The stereochemistry of the C-F bond is also critical. An axially oriented fluorine atom can have a different electronic effect on the nitrogen lone pair compared to an equatorial one, leading to different pKa values for the respective isomers.[9] For example, in some cases, an axial fluorine can lead to a higher pKa compared to its equatorial counterpart.[9]
Q3: Are there robust synthetic methods that are tolerant to air and moisture for large-scale production?
A3: Yes, the development of robust and operationally simple methods is a key goal in process chemistry. Recent advancements have led to protocols for the hydrogenation of fluoropyridines that do not require the strict exclusion of air and moisture.[3][6] The use of a heterogeneous catalyst like Pd(OH)₂/C in the presence of a Brønsted acid has been shown to be a robust system, which is a significant advantage for large-scale manufacturing.[4][6]
Q4: What are the main challenges associated with the Dearomatization-Hydrogenation (DAH) process for fluorinated piperidine synthesis?
A4: The DAH process is a powerful method for accessing cis-fluorinated piperidines.[6][9] However, it has some limitations, particularly for scale-up:
-
Reagent Sensitivity: The dearomatizing agent, often a borane reagent like HBpin, is sensitive to moisture and protic functional groups.[3][6] This limits the substrate scope to molecules without functionalities like alcohols, free amines, or carboxylic acids.
-
Reagent Purity: The reactivity of the DAH process can be highly dependent on the purity of the reagents and solvents used.[3][6]
-
Chemoselectivity: Achieving selective reduction of the fluoropyridine in the presence of other reducible aromatic systems can be challenging.[6]
References
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
-
Scott, M. E., & Sneddon, H. F. (2020). Asymmetric Fluorination Approach to the Scalable Synthesis of a SYK Inhibitor. Organic Process Research & Development, 24(10), 2116–2124. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guide. [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4801. [Link]
-
University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. EurekAlert!. [Link]
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]
-
Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
-
Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(13), 4167–4171. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 8. Chemists develop new synthesis method for producing fluorinated piperidines | EurekAlert! [eurekalert.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stability and Degradation of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
Welcome to the technical support center for 1-(4-Fluoro-2-methylphenyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for issues related to the stability and degradation of this compound under typical assay conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one.
Q1: What are the most likely degradation pathways for 1-(4-Fluoro-2-methylphenyl)piperidin-4-one under typical laboratory conditions?
A1: Based on the chemical structure of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, the most probable degradation pathways involve the piperidine ring and the attached fluorinated phenyl group. The primary sites for degradation are the tertiary amine within the piperidine ring and the ketone functional group. Likely pathways include:
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or products of ring-opening.[1] This can be initiated by atmospheric oxygen over time or by the presence of oxidizing agents in the assay buffer.
-
Hydrolysis: The molecule may be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions, which could potentially lead to the cleavage of the N-aryl bond or other ring modifications. Studies on similar compounds have shown marked instability under such conditions.[2]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1][3] Fluorinated aromatic compounds can be susceptible to photolytic degradation.[4][5]
Q2: How can I minimize the degradation of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one during storage and in my experimental setup?
A2: To ensure the integrity of your compound, consider the following preventative measures:
-
Storage: Store the solid compound in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C) to minimize both photodegradation and thermally induced degradation. For solutions, use amber vials and store them at low temperatures.
-
Solvent and Buffer Selection: Prepare solutions fresh whenever possible. If using aqueous buffers, be mindful of the pH. Neutral or slightly acidic conditions are generally preferable to strongly alkaline conditions for piperidine-containing compounds.[2]
-
Exclusion of Oxygen: For sensitive assays, degassing your solvents and buffers and running experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Light Protection: Conduct experiments in low-light conditions or use amber-colored labware to protect the compound from photodegradation.
Q3: Are there any known incompatibilities of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one with common assay reagents?
A3: While specific incompatibility data for this exact molecule is not extensively published, based on its functional groups, you should be cautious with:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or even some metal ions can promote the oxidation of the piperidine ring.
-
Strong Acids and Bases: As mentioned, extreme pH conditions can catalyze hydrolytic degradation.
-
Reducing Agents: The ketone group could be susceptible to reduction by strong reducing agents, although this is less common under typical biological assay conditions.
It is always recommended to perform a preliminary compatibility study with your specific assay components if you suspect a potential interaction.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with 1-(4-Fluoro-2-methylphenyl)piperidin-4-one.
Issue 1: I am observing a decrease in the parent compound peak area and the appearance of new, unidentified peaks in my HPLC chromatogram over time.
This is a classic sign of compound degradation. The following steps will help you identify the cause and mitigate the issue.
Step-by-Step Troubleshooting Protocol:
-
System Suitability Check:
-
Action: Inject a freshly prepared standard solution of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one to confirm that your HPLC system is performing correctly.
-
Rationale: This ensures that the issue is not with the instrument (e.g., injector variability, detector drift).
-
-
Forced Degradation Study:
-
Action: Perform a forced degradation study to systematically investigate the compound's stability under various stress conditions. This is a crucial step in understanding the degradation profile of a molecule.[2][6][7]
-
Rationale: By intentionally exposing the compound to harsh conditions, you can generate the potential degradation products and determine the conditions under which the compound is least stable. This information is invaluable for developing stable formulations and handling procedures.
-
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | Incubate a solution of the compound in 0.1 N HCl at 60°C for 24 hours. | Potential cleavage of the N-aryl bond or other acid-catalyzed rearrangements. |
| Base Hydrolysis | Incubate a solution of the compound in 0.1 N NaOH at 60°C for 24 hours. | Potential degradation through base-catalyzed hydrolysis. Piperidine derivatives can show instability in alkaline conditions.[2] |
| Oxidation | Incubate a solution of the compound with 3% H₂O₂ at room temperature for 24 hours. | Formation of N-oxide and other oxidative degradation products.[1] |
| Thermal Degradation | Heat a solid sample of the compound at 80°C for 48 hours. | Assess the solid-state thermal stability. |
| Photodegradation | Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours. | Formation of photolytic degradation products.[1] |
-
Analysis of Stressed Samples:
-
Action: Analyze the samples from the forced degradation study using a stability-indicating HPLC method (a method that can separate the parent compound from all potential degradation products). Couple this with mass spectrometry (LC-MS/MS) for the identification of the degradation products.
-
Rationale: LC-MS/MS is a powerful tool for identifying unknown compounds by providing molecular weight and fragmentation data.[2][8]
-
-
Compare and Conclude:
-
Action: Compare the chromatograms of your experimental samples with those from the forced degradation study.
-
Rationale: If the unknown peaks in your experimental sample match the retention times and mass spectra of the degradation products generated under a specific stress condition (e.g., oxidation), you have likely identified the degradation pathway occurring in your assay.
-
Issue 2: My biological assay results are inconsistent and show a loss of compound activity over the course of the experiment.
This could be due to the degradation of the active compound into inactive or less active byproducts.
Step-by-Step Troubleshooting Protocol:
-
Time-Course Stability Study in Assay Buffer:
-
Action: Prepare a solution of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one in your complete assay buffer (including all additives, co-factors, etc.). Incubate this solution under the exact conditions of your assay (temperature, light exposure, etc.) and take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Rationale: This directly assesses the stability of your compound in the environment where it is expected to be active.
-
-
Quantify Parent Compound:
-
Action: Analyze the aliquots from the time-course study by HPLC to quantify the remaining parent compound at each time point.
-
Rationale: A decrease in the concentration of the parent compound over time is direct evidence of degradation.
-
-
Correlate with Activity:
-
Action: If possible, run your biological assay with the aliquots from the different time points.
-
Rationale: This will allow you to correlate the loss of parent compound with the loss of biological activity, confirming that degradation is the cause of your inconsistent results.
-
-
Optimize Assay Conditions:
-
Action: Based on the results, modify your assay conditions to improve stability. This could involve:
-
Decreasing the incubation time.
-
Running the assay at a lower temperature.
-
Protecting the assay from light.
-
Adding antioxidants if oxidative degradation is identified.
-
-
III. Visualizing Degradation Pathways and Workflows
To aid in understanding, the following diagrams illustrate a hypothetical degradation pathway and a general workflow for investigating degradation.
Caption: Hypothetical degradation pathways.
Caption: General experimental workflow.
IV. References
-
Patel, R., et al. (2026, January 1). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling. Biomedical Chromatography: BMC.
-
Ali, S. K., et al. (n.d.). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]
-
Unknown Author. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate.
-
MDPI. (2022, May 6). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage.
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods.
-
Lan, R., et al. (2025, August 6). Biodegradation of 1,4-Dioxane by a Novel Strain and Its Biodegradation Pathway.
-
ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
-
AIP Publishing. (n.d.). Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability.
-
NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
-
MDPI. (n.d.). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro.
-
ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
-
ACS Publications. (2025, August 13). Synthesis, Hydrolytic Degradation Behavior, and Surface Properties of Poly(alkyl glycolide)-Polyglycolide Copolymers.
-
Holler, et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 7(2).
-
Oxford Academic. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry.
-
Deswater. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
-
Patel, N. N., & Kothari, C. S. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
-
Journal of The American Society for Mass Spectrometry. (2025, May 15). Fentanyl and Fentanyl Analog Screening Using ASAP-MS With LiveID Confirmation.
-
Pezzin, A. P. T., & Duek, E. A. R. (2025, August 5). Hydrolytic degradation of poly(para-dioxanone) films prepared by casting or phase separation. ResearchGate.
-
The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds.
-
ResearchGate. (2025, August 6). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination.
-
ResearchGate. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF.
-
ResearchGate. (n.d.). Results of forced degradation studies | Download Scientific Diagram.
-
Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431-437.
-
NIH. (n.d.). Developing and Evaluating the Greenness of a Reliable, All-in-One Thin-Film Microextraction Protocol for Determining Fentanyl, M.
-
Semantic Scholar. (2024, January 9). Developing and Evaluating the Greenness of a Reliable, All-in-One Thin-Film Microextraction Protocol for Determining Fentanyl, M.
-
PubMed. (2025, January 8). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts.
-
ChemicalBook. (n.d.). 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis.
-
ResearchGate. (2025, August 7). Hydrolytic Degradation Behavior of 50/50 Poly Lactide-co-Glycolide from Drug Eluting Stents.
-
Semantic Scholar. (2005, December 31). 13 – Assay and Stability Testing.
-
PubMed. (n.d.). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination.
-
PubMed. (n.d.). The hydrolytic degradation of polydioxanone (PDSII) sutures. Part I: Morphological aspects.
Sources
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to SARS-CoV-2 Mpro Inhibitors: Evaluating the Potential of Novel Scaffolds
Introduction: The Indispensable Role of the Main Protease (Mpro) in the SARS-CoV-2 Life Cycle
The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A primary target for antiviral drug development is the virus's main protease (Mpro), also known as 3C-like protease (3CLpro).[1] This enzyme is a cysteine protease that plays an essential role in the viral life cycle by cleaving the viral polyproteins pp1a and pp1ab at eleven distinct sites. This cleavage process releases functional non-structural proteins that are vital for viral replication and transcription.[1] The indispensable nature of Mpro for viral propagation, coupled with its high conservation across coronaviruses and the absence of close human homologues, makes it an exceptionally attractive target for specific and broad-spectrum antiviral agents.[1]
Inhibitors of Mpro function by binding to the enzyme's active site, thereby preventing the cleavage of the polyproteins and effectively halting viral replication.[1] This guide provides a comparative analysis of established Mpro inhibitors and presents a framework for the evaluation of novel chemical entities, using the hypothetical compound 1-(4-Fluoro-2-methylphenyl)piperidin-4-one as a case study to explore the potential of the piperidin-4-one scaffold in Mpro inhibitor design.
The Piperidin-4-one Scaffold: A Privileged Structure in Medicinal Chemistry
While there is no publicly available data on the activity of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one against SARS-CoV-2 Mpro, its core structure, piperidin-4-one, is recognized as a versatile pharmacophore in drug discovery. Piperidin-4-one and its derivatives are prevalent in a wide range of biologically active compounds and have been explored for various therapeutic applications, including as anticancer and anti-HIV agents.[2][3] The piperidine ring system is one of the most common N-heterocyclic scaffolds in pharmaceuticals.[4] Its prevalence is due to its ability to be readily functionalized, allowing for the precise spatial orientation of substituents to interact with biological targets. Furthermore, the piperidine scaffold has been successfully employed in the design of inhibitors for other viral proteases, such as HIV-1 protease, where it can engage in critical hydrogen bonding and van der Waals interactions within the enzyme's active site.[5][6]
The structure of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one (Figure 1) presents several features that could be hypothetically exploited for Mpro inhibition. The piperidin-4-one ring can serve as a central scaffold, while the fluoro- and methyl-substituted phenyl ring can be modified to occupy the various substrate-binding pockets (S1, S2, etc.) of the Mpro active site. The nitrogen atom of the piperidine ring can also be a key interaction point. This makes it a rational starting point for a drug discovery campaign targeting Mpro.
Figure 1: Chemical Structure of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
Caption: The chemical structure of the hypothetical Mpro inhibitor candidate.
The Competitive Landscape: Established SARS-CoV-2 Mpro Inhibitors
The development of Mpro inhibitors has seen remarkable success, leading to clinically approved antiviral drugs. These inhibitors can be broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.
-
Covalent inhibitors form a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to potent and often irreversible inhibition.
-
Non-covalent inhibitors bind to the active site through a network of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, and their binding is reversible.
Below is a comparison of some of the most well-characterized Mpro inhibitors.
| Inhibitor | Type | Mpro IC50 | Antiviral EC50 | PDB Code(s) |
| Nirmatrelvir | Covalent (Reversible) | ~3.1 nM | ~74 nM (Vero E6) | 7RFW, 8H82 |
| Ensitrelvir | Non-covalent | ~13 nM | ~240 nM (Vero E6) | 8HEF, 8INY |
| GC376 | Covalent (Reversible) | ~30 nM | ~3.37 µM (Vero E6) | 6WTJ |
| Boceprevir | Covalent (Reversible) | ~4.13 µM | ~1.90 µM (Vero E6) | 6WNP |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzymatic activity of Mpro by 50%. EC50 (Half-maximal effective concentration) values represent the concentration required to inhibit viral replication in cell culture by 50%. PDB (Protein Data Bank) codes refer to publicly available crystal structures of the inhibitor bound to Mpro.
Nirmatrelvir , the active component of Paxlovid, is a peptidomimetic covalent inhibitor that has demonstrated significant clinical efficacy.[7] Its crystal structure in complex with Mpro reveals how it covalently binds to the catalytic Cys145.[8] Ensitrelvir is a non-peptidomimetic, non-covalent inhibitor that has also received regulatory approval.[9] Its distinct binding mode offers an alternative to covalent inhibitors.[9] GC376 is a broad-spectrum coronavirus Mpro inhibitor that was initially developed for veterinary use and has shown potent activity against SARS-CoV-2.[10][11] Boceprevir , an approved drug for Hepatitis C, was repurposed and found to inhibit SARS-CoV-2 Mpro, albeit with lower potency than specifically designed inhibitors.[12][13]
A Framework for the Evaluation of Novel Mpro Inhibitors
To assess the potential of a novel compound like 1-(4-Fluoro-2-methylphenyl)piperidin-4-one as a SARS-CoV-2 Mpro inhibitor, a systematic, multi-step experimental approach is required. This process is designed to be self-validating, with each stage providing crucial data that informs the next.
Sources
- 1. 3C-like protease - Wikipedia [en.wikipedia.org]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 12. news-medical.net [news-medical.net]
- 13. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Fluorinated Piperidinones
Introduction: The Significance of Fluorinated Piperidinones in Medicinal Chemistry
The piperidinone scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The strategic incorporation of fluorine atoms into this heterocyclic core can profoundly influence a molecule's physicochemical and biological properties.[1][2] Fluorination can enhance metabolic stability, improve membrane permeability, and modulate the basicity (pKa) of the piperidine nitrogen, all of which are critical parameters in drug design.[3][4][5] Consequently, the development of efficient and stereoselective methods for the synthesis of fluorinated piperidinones is a topic of significant interest to researchers in the pharmaceutical and agrochemical industries.[6]
This guide provides a comparative analysis of the primary synthetic strategies employed to construct fluorinated piperidinones. We will delve into the mechanistic underpinnings of each approach, present representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations.
I. Direct Fluorination of Piperidinone Scaffolds
One of the most direct approaches to fluorinated piperidinones involves the introduction of a fluorine atom onto a pre-existing piperidinone ring system. This is typically achieved through electrophilic fluorination of an enolate or enamine intermediate.
A. Electrophilic Fluorination of Piperidinone Enolates
This method relies on the deprotonation of a piperidinone to form an enolate, which then acts as a nucleophile to attack an electrophilic fluorine source ("F+").[7] The choice of base, solvent, and fluorinating agent is crucial for achieving high yields and stereoselectivity.
Causality Behind Experimental Choices:
-
Base Selection: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to ensure rapid and complete enolate formation, minimizing self-condensation side reactions.
-
Fluorinating Agent: A variety of electrophilic fluorinating agents are available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most widely used due to their stability, reactivity, and ease of handling.[7][8] Selectfluor® is often favored for its higher reactivity.[9]
-
Stereocontrol: The stereochemical outcome of the fluorination is influenced by the enolate geometry and the direction of approach of the fluorinating agent. Chiral auxiliaries or catalysts can be employed to achieve enantioselective fluorination.[10][11]
Representative Protocol: Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol[11]
This protocol highlights an organocatalytic approach to enantioselective fluorination, a significant advancement in the field.
Experimental Workflow:
Caption: Workflow for the enantioselective synthesis of a fluorinated piperidinol.
Step-by-Step Methodology:
-
To a solution of N-Boc-4-piperidone in toluene is added a modified cinchona alkaloid catalyst.
-
The mixture is stirred at room temperature to facilitate enamine formation.
-
The reaction is then cooled to -20 °C, and N-fluorobenzenesulfonimide (NFSI) is added portion-wise.
-
After the fluorination is complete, the reaction mixture is cooled to -78 °C.
-
A solution of sodium borohydride in methanol is added to reduce the intermediate iminium ion diastereoselectively.
-
The reaction is quenched, and the product is purified by column chromatography to yield the desired cis-3-fluoropiperidin-4-ol.
Data Summary:
| Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |
| Modified Cinchona Alkaloid | 75 | >20:1 | 92 |
| α-Methylbenzylamine | 68 | 15:1 | 88 |
Data adapted from a representative enantioselective fluorination methodology.[11]
II. Cyclization Strategies Employing Fluorinated Building Blocks
An alternative and powerful approach involves the construction of the piperidinone ring from acyclic precursors that already contain the fluorine atom. This strategy offers excellent control over the position of the fluorine substituent and can be highly stereoselective.
A. Aza-Michael Addition-Based Cyclizations
This strategy often involves the conjugate addition of a nitrogen nucleophile to a fluorinated α,β-unsaturated ester or ketone, followed by intramolecular cyclization.
Causality Behind Experimental Choices:
-
Substrate Design: The fluorinated building block is designed to undergo an intramolecular reaction after the initial intermolecular addition.
-
Catalysis: Organocatalysis, particularly with bifunctional catalysts like thioureas or phosphoric acids derived from cinchona alkaloids, has proven highly effective in promoting these cascade reactions with high enantioselectivity.[3][12][13]
-
Reaction Cascade: The reaction is designed as a domino or cascade sequence, where multiple bonds are formed in a single pot, increasing efficiency and reducing waste.[13]
Representative Protocol: Organocatalytic Domino Michael/Aza-Henry/Lactamization[13]
This protocol exemplifies a highly efficient one-pot synthesis of complex fluorinated 2-piperidinones with four stereogenic centers.
Experimental Workflow:
Caption: Domino reaction for the synthesis of fluorinated 2-piperidinones.
Step-by-Step Methodology:
-
A fluorinated 1,3-dicarbonyl compound, a nitroalkene, and a chiral bifunctional thiourea organocatalyst are dissolved in toluene.
-
The mixture is stirred at room temperature to facilitate the asymmetric Michael addition.
-
Ammonium acetate is then added as an in situ source of ammonia for imine formation.
-
The reaction is heated to promote the intramolecular aza-Henry reaction and subsequent lactamization.
-
The final product, a highly functionalized fluorinated 2-piperidinone, is isolated after purification.
Data Summary:
| Substrate Scope | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| Aryl Nitroalkenes | 65-85 | up to 15:1 | up to 99 |
| Alkyl Nitroalkenes | 50-70 | 5:1 to 10:1 | 90-97 |
This data demonstrates the high efficiency and stereoselectivity of this domino reaction.[13]
III. Nucleophilic Fluorination of Piperidine Precursors
In this approach, a fluorine atom is introduced via a nucleophilic displacement reaction on a suitable piperidine or piperidinone precursor. This strategy is particularly useful when the desired position for fluorination is not easily accessible through electrophilic methods.
A. Fluoro-Prins Cyclization
The aza-Prins cyclization, a reaction between a homoallylic amine and an aldehyde, can be adapted to introduce a fluorine atom. When a Lewis acid that can also serve as a fluoride source, such as BF3·OEt2, is used, the intermediate carbocation can be trapped by fluoride.[14]
Causality Behind Experimental Choices:
-
Lewis Acid/Fluoride Source: Boron trifluoride etherate (BF3·OEt2) is a key reagent, acting as both a Lewis acid to promote the cyclization and a source of nucleophilic fluoride.[14]
-
Substrate Control: The stereochemical outcome is often dependent on the conformation of the cyclizing intermediate, which can be influenced by the substituents on the homoallylic amine and the aldehyde.
-
Reaction Conditions: The reaction can be accelerated using microwave irradiation.[14] A newer reagent, DMPU/HF, has been shown to give higher yields and better diastereoselectivity compared to traditional reagents like pyridine/HF.[15][16]
Representative Protocol: Diastereoselective Synthesis of 4-Fluoropiperidines via Fluoro-Prins Reaction[16]
Step-by-Step Methodology:
-
A solution of a homoallylic amine and an aldehyde in a suitable solvent (e.g., dichloromethane) is prepared.
-
DMPU/HF is added to the mixture at a low temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched and the 4-fluoropiperidine product is isolated.
Data Summary:
| Reagent | Yield (%) | Diastereomeric Ratio |
| Pyridine/HF | 40-60 | Moderate |
| DMPU/HF | 70-90 | Good to Excellent |
Comparison of DMPU/HF with a classical nucleophilic fluorination reagent.[16]
IV. Hydrogenation of Fluorinated Pyridine Precursors
A fundamentally different strategy involves the reduction of readily available fluorinated pyridines to the corresponding piperidines. This approach avoids the direct handling of often sensitive fluorinating agents. A significant challenge with this method is preventing hydrodefluorination, an undesired side reaction.[17]
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of catalyst is critical to favor hydrogenation over hydrodefluorination. Rhodium and palladium catalysts have shown promise in this regard.[17][18]
-
Reaction Conditions: Careful optimization of reaction conditions, including solvent, temperature, and hydrogen pressure, is necessary to achieve high selectivity.
-
Dearomatization-Hydrogenation: A one-pot dearomatization-hydrogenation process can be highly effective for the synthesis of all-cis-(multi)fluorinated piperidines.[18]
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Advantages | Disadvantages | Key Applications |
| Electrophilic Fluorination | Direct, utilizes readily available piperidinones. | Can suffer from regioselectivity issues; stereocontrol can be challenging. | Rapid access to simple fluorinated piperidinones. |
| Cyclization with Fluorinated Building Blocks | Excellent control over fluorine position and stereochemistry; allows for the synthesis of complex structures. | Requires the synthesis of fluorinated precursors. | Asymmetric synthesis of highly substituted fluorinated piperidinones. |
| Nucleophilic Fluorination | Access to fluorinated piperidines not easily made by other methods. | Can require harsh reagents; stereocontrol can be substrate-dependent. | Synthesis of 4-fluoropiperidines. |
| Hydrogenation of Fluoropyridines | Utilizes readily available starting materials; avoids direct fluorination steps. | Prone to hydrodefluorination; requires careful catalyst and condition screening. | Synthesis of a wide range of fluorinated piperidines. |
Conclusion
The synthesis of fluorinated piperidinones is a dynamic field with a diverse array of methodologies at the disposal of the synthetic chemist. The optimal choice of synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, and the scalability of the process. Direct electrophilic fluorination offers a straightforward approach for simpler targets, while cyclization strategies using fluorinated building blocks provide unparalleled control for the synthesis of complex, stereochemically rich molecules. Nucleophilic fluorination and the hydrogenation of fluoropyridines represent valuable alternative strategies that expand the accessible chemical space of these important fluorinated heterocyles. As the demand for novel fluorinated pharmaceuticals and agrochemicals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of fluorinated piperidinones will undoubtedly remain a key area of research.
References
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health. [Link]
-
Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
-
Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. National Institutes of Health. [Link]
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. National Institutes of Health. [Link]
-
Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
-
Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. National Institutes of Health. [Link]
-
A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. PubMed. [Link]
-
Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. [Link]
-
Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Recyclable Organocatalyst-promoted Domino Michael/aza-Henry/lactamization Sequence for Fluorinated 2-Piperidinones Bearing Four Stereogenic Centers. ResearchGate. [Link]
-
Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PubMed. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(4-Fluoro-2-methylphenyl)piperidin-4-one Against Known Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, known to be a versatile pharmacophore for a range of biological targets, including those relevant to oncology.[1] This guide provides a comprehensive performance comparison of a novel compound, 1-(4-Fluoro-2-methylphenyl)piperidin-4-one (herein designated as FMP-4), against established inhibitors of Aurora Kinase A, a critical regulator of mitotic progression and a validated target in cancer therapy.[2][3] Overexpression of Aurora Kinase A is frequently observed in various human cancers and is often associated with a poorer prognosis.[2][4] This document is intended for researchers, scientists, and drug development professionals to illustrate a structured approach to benchmarking a novel compound's inhibitory potential.
Hypothetical Target and Benchmarks
Given the absence of public data on the kinase inhibitory profile of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, this guide will proceed under the working hypothesis that FMP-4 is an inhibitor of Aurora Kinase A . To rigorously assess its potential, we will benchmark it against two well-characterized Aurora Kinase A inhibitors that have been evaluated in clinical trials:
-
Alisertib (MLN8237): A selective and orally bioavailable inhibitor of Aurora Kinase A.[1][5][6]
-
MK-5108 (VX-689): A potent and highly selective ATP-competitive inhibitor of Aurora Kinase A.[7][8][9][10]
Biochemical Potency Assessment
The initial evaluation of a kinase inhibitor's efficacy is typically performed through in vitro biochemical assays to determine its direct inhibitory effect on the purified enzyme.
Experimental Data Summary
The following table summarizes the biochemical potency of FMP-4 (hypothetical data) in comparison to Alisertib and MK-5108 against Aurora Kinase A.
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | ATP Concentration in Assay |
| FMP-4 (Hypothetical) | Aurora Kinase A | 15 | ~7 | 25 µM |
| Alisertib (MLN8237) | Aurora Kinase A | 1.2[5] | 0.3[1][3] | ATP-competitive[1][3][6] |
| MK-5108 (VX-689) | Aurora Kinase A | 0.064[7][8][9][10] | ≤10 pM (0.01 nM)[11] | ATP-competitive[9] |
Note: The Ki for FMP-4 is an estimated value based on the Cheng-Prusoff equation, assuming competitive inhibition with respect to ATP.
Experimental Protocol: ADP-Glo™ Kinase Assay
The half-maximal inhibitory concentration (IC50) values are determined using a luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.[8][10]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[8][10][12]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (FMP-4, Alisertib, MK-5108) in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of test compound dilution or DMSO (vehicle control).
-
2 µL of recombinant human Aurora A kinase in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[7]
-
2 µL of a substrate/ATP mixture (e.g., a suitable peptide substrate and ATP at a concentration close to its Km for Aurora A, typically around 25 µM).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[7]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[7]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices:
-
ATP Concentration: Using an ATP concentration near its Michaelis-Menten constant (Km) for the kinase allows for a more accurate determination of the potency of ATP-competitive inhibitors.[11]
-
ADP-Glo™ Assay: This format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from library compounds compared to other methods.[12]
Workflow for Biochemical IC50 Determination
Caption: Workflow for determining the biochemical IC50 of kinase inhibitors using the ADP-Glo™ assay.
Cellular Activity Assessment
To understand the effect of the inhibitors in a more physiologically relevant context, cellular assays are crucial. These assays assess the ability of a compound to penetrate the cell membrane and inhibit the target kinase within the cell.
Experimental Data Summary
The following table presents the cellular potency of FMP-4 (hypothetical data) in comparison to Alisertib and MK-5108 in the HCT116 human colorectal carcinoma cell line.
| Compound | Cellular Assay | Cell Line | EC50 (nM) |
| FMP-4 (Hypothetical) | Inhibition of p-Aurora A (Thr288) | HCT116 | 250 |
| Alisertib (MLN8237) | Cell Proliferation Inhibition | HCT116 | ~50[1] |
| MK-5108 (VX-689) | Cell Proliferation Inhibition | HCT116 | ~160-200[8] |
Experimental Protocol: Western Blot for Phospho-Aurora A
This protocol determines the concentration of an inhibitor required to reduce the autophosphorylation of Aurora A at Threonine 288 (p-Aurora A), a marker of its activation.
Step-by-Step Methodology:
-
Cell Culture: Culture HCT116 cells in McCoy's 5a Medium supplemented with 10% FBS and penicillin/streptomycin at 37°C and 5% CO2.[13]
-
Compound Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compounds (FMP-4, Alisertib, MK-5108) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Aurora A (Thr288) and total Aurora A. A loading control like GAPDH should also be used.
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry and Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Aurora A signal to the total Aurora A signal. The EC50 is the concentration of the inhibitor that causes a 50% reduction in the normalized phospho-Aurora A signal.
Causality Behind Experimental Choices:
-
HCT116 Cell Line: This is a commonly used colorectal cancer cell line in which Aurora Kinase A is often overexpressed, making it a relevant model for studying inhibitors.[12]
-
Phospho-Aurora A (Thr288) as a Biomarker: The autophosphorylation of Aurora A at Thr288 is essential for its kinase activity.[2] Therefore, a reduction in this phosphorylation event is a direct indicator of target engagement and inhibition within the cell.
Cellular Target Engagement Workflow
Caption: Workflow for determining the cellular EC50 of Aurora Kinase A inhibitors by Western blot.
Understanding the Mechanism: The Aurora Kinase A Signaling Pathway
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell division. Its dysregulation can lead to genomic instability, a hallmark of cancer.
Key Functions of Aurora Kinase A:
-
Centrosome Maturation and Separation: Ensures the proper formation of the mitotic spindle.
-
Spindle Assembly: Critical for the correct alignment of chromosomes during mitosis.
-
Cytokinesis: Involved in the final separation of daughter cells.
Overexpression of Aurora A can lead to aneuploidy and cellular transformation.[2] It interacts with and phosphorylates numerous substrates, including p53, to regulate their function.[2] Inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.
Aurora Kinase A Signaling Pathway
Sources
- 1. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe MK-5108 | Chemical Probes Portal [chemicalprobes.org]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. encodeproject.org [encodeproject.org]
- 13. Enhancement of radiation response by inhibition of Aurora-A kinase using siRNA or a selective Aurora kinase inhibitor PHA680632 in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic ketone, 1-(4-fluoro-2-methylphenyl)piperidin-4-one, presents a valuable scaffold for the development of new chemical entities in medicinal chemistry. Its unique substitution pattern on the aromatic ring offers opportunities for modulating physicochemical and pharmacological properties. However, as with any new compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Understanding the Hazard Profile: A Multifaceted Approach
Due to the novelty of 1-(4-fluoro-2-methylphenyl)piperidin-4-one, a comprehensive and specific Safety Data Sheet (SDS) is not yet widely available. Therefore, a conservative approach to risk assessment is necessary, drawing upon the known hazards of its constituent chemical functionalities: a fluorinated aromatic amine, a ketone, and a piperidine ring.
A supplier of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one has classified the compound with the GHS07 pictogram, indicating that it is harmful if swallowed (Acute Tox. 4 Oral). This aligns with the hazard profile of a closely related analogue, 1-(4-fluorophenyl)-4-piperidinone, which is also classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
The presence of the N-aryl piperidine moiety suggests potential neurological and cardiovascular activity, a common feature of this class of compounds.[1][2] The fluorinated methylphenyl group may influence the metabolic stability and pharmacokinetic properties of the molecule.[1]
Inferred Hazard Analysis:
| Functional Group | Potential Hazards |
| Fluorinated Aromatic Amine | Skin and eye irritation, potential for skin sensitization, and possible systemic toxicity upon absorption. Aromatic amines as a class are known to have varying degrees of toxicity, including potential carcinogenicity with chronic exposure. |
| Piperidin-4-one | The piperidine ring itself is a basic nitrogen heterocycle. Piperidine is known to be flammable, toxic, and corrosive. The ketone functionality is generally less reactive than aldehydes but can still participate in various chemical reactions. Piperidin-4-ones are versatile intermediates in the synthesis of pharmacologically active compounds.[3] |
| Overall Structure | Based on available data for the compound and its analogues, expect it to be a solid that is harmful if ingested, and an irritant to the skin, eyes, and respiratory system. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 1-(4-fluoro-2-methylphenyl)piperidin-4-one to minimize exposure through all potential routes.
Hand Protection
Given the aromatic amine and ketone functionalities, standard nitrile gloves may not provide sufficient protection for prolonged contact. Butyl rubber or Viton® gloves are recommended for extended handling periods due to their high resistance to a broad range of organic chemicals.[4] For incidental contact, double-gloving with nitrile gloves is a prudent measure. Always inspect gloves for any signs of degradation or perforation before and during use.
Eye and Face Protection
Chemical splash goggles are mandatory at all times when handling this compound. When there is a heightened risk of splashes or aerosol generation, a face shield should be worn in conjunction with goggles.
Body Protection
A flame-resistant lab coat should be worn and kept fully fastened. For procedures with a higher risk of spills or splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection
All manipulations of 1-(4-fluoro-2-methylphenyl)piperidin-4-one, especially when in powdered form or when heating solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a significant spill, respiratory protection will be necessary. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement.[4][5][6][7] For higher concentrations or in oxygen-deficient atmospheres, a supplied-air respirator would be required.[6]
PPE Selection Summary:
| Protection Type | Minimum Requirement | Recommended for Higher Risk Tasks |
| Hand | Double-gloved nitrile | Butyl rubber or Viton® gloves |
| Eye | Chemical splash goggles | Chemical splash goggles and face shield |
| Body | Flame-resistant lab coat | Flame-resistant lab coat and chemical-resistant apron |
| Respiratory | Work in a chemical fume hood | NIOSH-approved respirator with organic vapor cartridge |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 1-(4-fluoro-2-methylphenyl)piperidin-4-one will significantly mitigate the risks of exposure and accidents.
Pre-Operational Checklist:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Gather PPE: Ensure all necessary and appropriate PPE is readily available and in good condition.
-
Prepare Work Area: Designate a specific area within a chemical fume hood for handling the compound. Ensure the fume hood is functioning correctly.
-
Assemble Equipment: Have all necessary glassware, spatulas, and other equipment clean and ready for use.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
Weighing and Dispensing (Solid Form):
Caption: Workflow for weighing and dispensing solid 1-(4-fluoro-2-methylphenyl)piperidin-4-one.
Solution Preparation and Reactions:
-
Solvent Selection: Choose a solvent in which the compound is soluble and that is appropriate for the intended reaction. Be aware of the hazards of the chosen solvent.
-
Dissolution: Add the solvent to the vessel containing the solid compound slowly to avoid splashing. If necessary, gentle heating on a hotplate with stirring may be used. Ensure the heating is controlled and the setup is secure.
-
Reactions: When performing reactions, be mindful of potential exotherms, especially when adding reagents. The synthesis of N-aryl piperidin-4-ones can be achieved through various methods, including the Ugi four-component reaction.[8] Be aware of the reactivity of all components in the reaction mixture.
-
Work-up: During the reaction work-up, be cautious when performing extractions and washes, as pressure can build up in the separatory funnel. Vent the funnel frequently.
Emergency Procedures: Be Prepared for the Unexpected
Spills
In the event of a spill, the immediate priority is to ensure the safety of all personnel.[9][10][11]
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbent material into a designated, labeled container for halogenated waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's emergency response team.
-
Prevent entry into the affected area.
-
Provide details of the spilled substance to the emergency responders.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[12]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Management of Chemical Waste
As 1-(4-fluoro-2-methylphenyl)piperidin-4-one is a halogenated organic compound, all waste generated from its use must be disposed of as hazardous waste.[13][14][15][16][17]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated weigh papers, gloves, and absorbent materials, in a clearly labeled, sealed container designated for "Halogenated Solid Waste."
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a sealed, chemically compatible container labeled "Halogenated Liquid Waste."
-
Do not mix halogenated waste with non-halogenated waste streams.
-
Do not overfill waste containers; leave at least 10% headspace.
-
Labeling and Storage
All waste containers must be clearly labeled with the following information:[14][15][17]
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate concentration of each component
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Caption: Disposal workflow for waste containing 1-(4-fluoro-2-methylphenyl)piperidin-4-one.
By adhering to these safety protocols, researchers can confidently and responsibly handle 1-(4-fluoro-2-methylphenyl)piperidin-4-one, unlocking its potential in drug discovery while maintaining a safe and secure laboratory environment.
References
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (n.d.). MDPI. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection. Retrieved from [Link]
-
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Demonstration of the synthesis of 4-fluoro-Nʹ-(substituted piperidines) benzohydrazides 3(a-c). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Retrieved from [Link]
-
PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Youngstown State University. (n.d.). Laboratory/Chemical Waste Guidelines. Retrieved from [Link]
-
PubMed. (n.d.). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Retrieved from [Link]
-
University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Victoria University of Wellington. (n.d.). Standard Procedure for Storage and Disposal of Hazardous Chemical Waste from SBS Research & Teaching Laboratories. Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pksafety.com [pksafety.com]
- 5. 3m.com [3m.com]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. docs.rs-online.com [docs.rs-online.com]
- 8. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. international.skcinc.com [international.skcinc.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 16. mn.uio.no [mn.uio.no]
- 17. wgtn.ac.nz [wgtn.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
